N-Boc-4-methoxybenzyl-glycine
Description
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Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZOHKOQOZYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-Boc-4-methoxybenzyl-glycine" physicochemical properties
An In-depth Technical Guide to N-Protected Glycine Derivatives: Physicochemical Properties and Applications of N-Boc and N-(4-Methoxybenzyl) Glycine
Introduction
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is a cornerstone of success.[1] These chemical moieties allow for the temporary masking of reactive functional groups, enabling precise control over complex, multi-step synthetic pathways.[2][3] Glycine, the simplest amino acid, is a fundamental building block, yet its reactivity necessitates protection to ensure desired outcomes in peptide assembly.
The term "N-Boc-4-methoxybenzyl-glycine" suggests a glycine derivative featuring two of the most influential protecting groups in modern organic chemistry: the tert-butoxycarbonyl (Boc) group and the 4-methoxybenzyl (PMB or Mob) group. While a single molecule bearing both of these on the nitrogen is uncommon, the query points to a critical area of interest for researchers: the use of N-Boc-glycine and N-(4-methoxybenzyl)-glycine as distinct, powerful reagents.
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the physicochemical properties, synthesis, and application of these two vital glycine derivatives. We will dissect the causality behind experimental choices and provide the field-proven insights necessary for their effective use in research and development.
Part 1: The Chemistry of N-Protection in Glycine
The selection of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The Boc and PMB groups offer distinct advantages and are often used in orthogonal strategies, where one can be removed without affecting the other.[2]
The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
First introduced in the 1950s, the Boc group revolutionized peptide synthesis.[1] It is a urethane-type protecting group prized for its stability to a wide range of non-acidic conditions, including bases and nucleophiles, yet it is readily cleaved under mild acidic conditions.[1][4]
-
Protection Mechanism: The Boc group is typically introduced by reacting glycine with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base.[3]
-
Deprotection Rationale: The lability of the Boc group in acid is due to the formation of a highly stable tert-butyl carbocation. Treatment with acids like trifluoroacetic acid (TFA) causes the group to decompose into isobutene and carbon dioxide, liberating the free amine.[3][4]
The 4-Methoxybenzyl (PMB/Mob) Group: A Versatile and Orthogonal Shield
The PMB group is another cornerstone of protecting group chemistry, applicable to alcohols, phenols, and amines.[5] Its stability profile and unique deprotection pathways make it an excellent orthogonal partner to other protecting groups.
-
Key Attributes: The electron-donating methoxy group on the phenyl ring is central to the PMB group's reactivity.[2] It enhances its stability under certain conditions but also makes it susceptible to specific cleavage methods.
-
Deprotection Versatility: Unlike the strictly acid-labile Boc group, the PMB group can be removed under various conditions. While it can be cleaved by strong acids like TFA[6], its most significant advantage is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This allows for selective deprotection in the presence of acid-sensitive groups.
Caption: General workflow for Boc protection and deprotection in peptide synthesis.
Part 2: Core Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is essential for optimizing reaction conditions, purification, and storage.
N-Boc-Glycine
This compound is a staple in solid-phase peptide synthesis (SPPS).[][8] It is a crystalline solid, which facilitates handling and accurate measurement.[4]
| Property | Value | Source(s) |
| CAS Number | 4530-20-5 | [9][10] |
| Molecular Formula | C₇H₁₃NO₄ | [9][10] |
| Molecular Weight | 175.18 g/mol | [9][10] |
| Appearance | White to off-white powder/crystals | [9][11] |
| Melting Point | 86-89 °C | [9][10] |
| Solubility | Soluble in water, methanol, ethyl acetate, and dichloromethane (MDC). | [9][11] |
N-(4-Methoxybenzyl)glycine
This N-substituted glycine derivative is a key building block for peptoids—peptide mimics with enhanced proteolytic stability.[12]
| Property | Value | Source(s) |
| CAS Number | 20839-78-5 | [13][14] |
| Molecular Formula | C₁₀H₁₃NO₃ | [13][14] |
| Molecular Weight | 195.21 g/mol | [13][14] |
| Appearance | White to off-white crystalline solid | [13] |
| Estimated Boiling Point | ~357 °C | [13] |
| Solubility | Moderate to high solubility in water; excellent in polar protic solvents (e.g., ethanol, methanol). | [13] |
Part 3: Experimental Protocols & Characterization
The integrity of any synthesis relies on robust, self-validating protocols for both creation and characterization of the target compound.
Protocol: Synthesis of N-(4-Methoxybenzyl)glycine via Reductive Amination
Reductive amination is an efficient method for forming N-substituted amino acids. This protocol involves the in-situ formation and reduction of an imine from glycine and 4-methoxybenzaldehyde.[13]
Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is selective for the protonated imine intermediate over the starting aldehyde, which prevents the undesired reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol and maximizes product yield.[13]
Step-by-Step Methodology:
-
Suspension: Suspend glycine (1.0 eq) in methanol.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde (1.0 eq) to the glycine suspension.
-
Cooling: Cool the reaction mixture in an ice-water bath to manage any potential exotherm.
-
Reduction: Add sodium cyanoborohydride (1.2 eq) portion-wise to the cooled mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the resulting residue in water.
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture to obtain the pure product.[15]
Workflow for Compound Characterization
Confirming the identity and purity of the synthesized compound is a critical final step. A multi-pronged approach using spectroscopic and physical methods is required.
Caption: A standard workflow for the purification and characterization of a synthesized compound.
Spectroscopic Analysis: Interpreting the Data
-
¹H NMR Spectroscopy: For N-(4-methoxybenzoyl)glycine, the proton NMR spectrum is expected to show distinct signals confirming the structure: aromatic protons (doublets around δ 6.9-7.9 ppm), a singlet for the methylene protons of the glycine backbone, a sharp singlet for the methoxy protons (~δ 3.8 ppm), and an amide proton signal.[16]
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the carbonyl carbons, aromatic carbons (with one shielded by the methoxy group), the methylene carbon, and the methoxy carbon.[16]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For N-(4-methoxybenzyl)glycine, the expected molecular ion peak would correspond to its molecular weight of 195.21 g/mol .[13][14]
Part 4: Applications in Advanced Synthesis
The unique properties of N-Boc-glycine and N-(4-methoxybenzyl)-glycine make them indispensable in several areas of research.
-
Solid-Phase Peptide Synthesis (SPPS): N-Boc-glycine is a cornerstone of the Boc/Bn strategy for SPPS.[4] Its use is straightforward and well-established for incorporating glycine residues into a growing peptide chain.
-
Peptoid Synthesis: N-(4-methoxybenzyl)glycine and similar N-substituted glycines are the fundamental monomers used in the "submonomer" method of peptoid synthesis.[12] Peptoids are of high interest in drug discovery due to their enhanced stability against proteolytic degradation compared to natural peptides.[12]
-
Mitigation of Side Reactions: In SPPS, unprotected glycine residues can sometimes lead to the formation of diketopiperazines, a common side reaction.[12] Using a protected glycine derivative like N-(4-methoxybenzyl)glycine can prevent this by keeping the nitrogen shielded until the final cleavage step, often resulting in a cleaner crude product.[12]
-
Improving Solubility: The presence of bulky protecting groups like the PMB group can disrupt inter-chain hydrogen bonding during SPPS.[12] This can improve the solvation of the growing chain on the solid support and reduce aggregation, a significant challenge in the synthesis of long or hydrophobic peptides.[12]
Conclusion
N-Boc-glycine and N-(4-methoxybenzyl)-glycine are more than just protected amino acids; they are enabling tools for chemical innovation. Their distinct physicochemical properties, governed by the acid-labile Boc group and the versatile PMB group, provide researchers with the flexibility and control needed to construct complex peptides, peptoids, and other novel molecules. A deep understanding of their synthesis, characterization, and the chemical principles behind their application is paramount for any scientist or professional working at the forefront of drug discovery and materials science.
References
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- BenchChem. (n.d.). The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids.
- Smolecule. (2023, August 16). N-(4-Methoxybenzyl)glycine.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals.
- Vinod, T. K., & Garai, S. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. ACS Publications.
- Taylor & Francis Online. (2006, September 23). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5).
- Universität Wien. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555.
- BenchChem. (n.d.). Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.
- BenchChem. (n.d.). A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine.
- Jenny, K. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. PubMed.
- BenchChem. (2025, December). Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine.
- PubChem. (n.d.). N-(4-Methoxybenzyl)glycine (CID 302090). National Center for Biotechnology Information.
- CymitQuimica. (n.d.). N-(4-methoxybenzyl)glycine.
- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. ACS Publications.
- Vector Labs. (n.d.). Boc Protected Amino Acids.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Chemchart. (n.d.). N-(4-Methoxybenzyl)glycine (20839-78-5).
- BenchChem. (n.d.). Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.
- RVR LABS. (n.d.). N-Boc-Glycine, CAS NO 4530-20-5.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Biological Magnetic Resonance Bank. (n.d.). bmse000977 Glycine.
- Tongsheng Amino Acid. (n.d.). Manufacturing Companies for China N-Boc-Glycine N′ -Methoxy-N′ -Methylamide CAS No. 198904-86-8.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine.
- Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. Organic Chemistry Portal.
- Automated Topology Builder. (n.d.). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray.
- NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Mass Spectrometry Data Center.
- ChemicalBook. (2026, January 13). BOC-Glycine | 4530-20-5.
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An In-depth Technical Guide on the Solubility of N-Boc-4-methoxybenzyl-glycine in Organic Solvents
Introduction
N-Boc-4-methoxybenzyl-glycine is a pivotal building block in the realm of modern peptide and peptoid synthesis.[1] Its utility is largely dictated by its solubility characteristics in various organic solvents, which directly influences reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive analysis of the solubility profile of this compound, offering both qualitative insights and a framework for quantitative determination. We will delve into the molecular factors governing its solubility, present available data, and provide detailed protocols for researchers to ascertain solubility in their own laboratory settings.
The structure of this compound, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a 4-methoxybenzyl (Mob) group, and a glycine backbone, results in a molecule with distinct polar and non-polar regions.[2] This amphiphilic nature is central to its solubility behavior.
Molecular Architecture and its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular structure. The key functional groups and their contributions are outlined below:
-
N-Boc (tert-butoxycarbonyl) Group: This bulky, lipophilic group significantly contributes to the molecule's solubility in non-polar and moderately polar aprotic solvents.
-
4-Methoxybenzyl (Mob) Group: The aromatic ring of the Mob group also enhances solubility in aprotic and aromatic solvents. The methoxy substituent introduces some polarity.
-
Glycine Backbone: The carboxylic acid moiety of the glycine unit is a key site for hydrogen bonding, promoting solubility in polar protic solvents.
The interplay of these groups dictates the overall solubility profile. The molecule's ability to act as both a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl and ether oxygens) is crucial for its interaction with various solvent types.
Qualitative Solubility Profile
Excellent Solubility:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are expected to be excellent solvents for this compound.[2][3] These solvents can effectively solvate both the polar and non-polar regions of the molecule. DMF, in particular, is a common solvent for peptide synthesis, a primary application of this compound.[4]
-
Polar Protic Solvents: Ethanol and methanol are also anticipated to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid group.[2][3]
Moderate to Good Solubility:
-
Acetone: This polar aprotic solvent is also expected to be a suitable solvent.[3]
Limited Solubility:
-
Non-Polar Solvents: Solvents such as hexanes and petroleum ether are unlikely to be effective solvents due to the significant polarity introduced by the carboxylic acid and other heteroatoms.
-
Water: While the carboxylic acid group can interact with water, the large non-polar domains of the Boc and Mob groups are expected to result in low water solubility.[5] However, the solubility in aqueous systems can be significantly influenced by pH.[6]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, for context, the solubility of the parent amino acid, glycine, has been extensively studied. For example, the solubility of glycine in water increases with temperature.[7][8] The addition of organic solvents like methanol to aqueous solutions generally decreases the solubility of glycine.[8]
To provide a practical framework, the following table presents a summary of expected solubility and serves as a guide for solvent selection in experimental work.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | Effective solvation of both polar and non-polar moieties.[2][3] |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid group.[2][3] |
| Aromatic | Toluene, Benzene | Moderate | Interaction with the 4-methoxybenzyl group. |
| Ethers | Diethyl ether, Dioxane | Moderate to Low | Limited polarity to effectively solvate the carboxylic acid. |
| Hydrocarbons | Hexanes, Pentane | Very Low | Insufficient polarity to overcome the intermolecular forces of the solute. |
| Aqueous | Water | Low (at neutral pH) | Large non-polar groups limit hydration. Solubility is pH-dependent.[6] |
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9][10]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[9] The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C or another temperature of interest.
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE).[11]
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[8] This is an important consideration for processes like recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solvent and the solute generally leads to higher solubility.
-
pH (in aqueous or protic systems): In the presence of a base, the carboxylic acid of this compound will be deprotonated to form a carboxylate salt. This salt form is expected to have significantly higher solubility in polar solvents, including water.[6] Conversely, in a highly acidic environment, the molecule remains in its neutral form.
-
Presence of Co-solvents: The use of mixed solvent systems can be a powerful tool to modulate solubility. For instance, adding a small amount of a polar solvent like methanol to a less polar solvent like dichloromethane can enhance the solubility of polar compounds.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective use in research and development, particularly in the field of peptide synthesis. While quantitative data remains sparse in the public domain, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol for the shake-flask method presented in this guide offers a reliable and validated approach. By considering the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively harness the synthetic potential of this important building block.
References
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National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)glycine. PubChem. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
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Chemchart. (n.d.). N-(4-Methoxybenzyl)glycine (20839-78-5). Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
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SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]
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Royal Society of Chemistry. (2025, February 3). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Retrieved from [Link]
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Physical Chemistry Research. (2024, August 12). Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K. Retrieved from [Link]
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"N-Boc-4-methoxybenzyl-glycine" molecular weight and formula
An In-depth Technical Guide to N-Protected Glycine Derivatives: Spotlight on Boc and 4-Methoxybenzyl Moieties
Introduction
This guide addresses the chemistry and application of N-protected glycine derivatives, pivotal reagents for researchers, scientists, and professionals in drug development and peptide synthesis. The query "N-Boc-4-methoxybenzyl-glycine" suggests a glycine molecule where the nitrogen atom is simultaneously protected by both a tert-butoxycarbonyl (Boc) group and a 4-methoxybenzyl group. While theoretically plausible, this specific doubly-substituted compound is not a standard, commercially available reagent. It is more probable that the query relates to the strategic and distinct uses of two common N-protected glycine derivatives: N-Boc-glycine and N-(4-methoxybenzyl)glycine .
This document, therefore, serves as a comprehensive technical resource on these crucial building blocks. We will dissect their chemical properties, explore the rationale behind their use, provide detailed experimental protocols, and offer insights into their application, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).
Part 1: Core Chemical Data and Nomenclature
In peptide synthesis, precise nomenclature is critical. The protecting groups attached to the alpha-amino group of an amino acid are key to controlling the step-wise assembly of a peptide chain. The table below summarizes the core data for the primary compounds relevant to this discussion.
| Compound Name | Common Abbreviation(s) | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(tert-Butoxycarbonyl)glycine | Boc-Gly-OH, N-Boc-glycine | ![]() | C₇H₁₃NO₄ | 175.18[1][2][3] |
| N-(4-Methoxybenzyl)glycine | H-Gly(PMB)-OH | ![]() | C₁₀H₁₃NO₃ | 195.21 |
| N-(4-Methoxybenzoyl)glycine | Anisuric Acid | ![]() | C₁₀H₁₁NO₄ | 209.20[4] |
| Hypothetical Compound: N-Boc-N-(4-methoxybenzyl)glycine | Boc-Gly(PMB)-OH | ![]() | C₁₅H₂₁NO₅ | 295.33 |
Note: N-(4-Methoxybenzoyl)glycine is included for clarification, as it is structurally related and sometimes mistaken for its benzyl counterpart.
Part 2: The Strategic Role of N-α-Protecting Groups
The fundamental principle of peptide synthesis is the formation of a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To prevent uncontrolled self-polymerization, the amino group of the incoming amino acid must be temporarily masked with a protecting group.[5] The choice of protecting group dictates the overall synthesis strategy.
Caption: General structure of an N-α-protected amino acid.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of the "Boc/Bzl" protection strategy in SPPS.[5] Its widespread use is due to its stability under a range of conditions and its clean, quantitative removal with moderately strong acids.
-
Mechanism of Protection: The Boc group is installed on the nitrogen atom, forming a carbamate linkage. This effectively reduces the nucleophilicity of the nitrogen, preventing it from participating in unwanted coupling reactions.
-
Causality of Deprotection: The key to the Boc group's utility is its acid lability. It is readily cleaved by treatment with acids like trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the tetrahedral intermediate to release a stable tert-butyl cation, which is scavenged, and the free amine, with the loss of carbon dioxide. This selective removal leaves acid-stable side-chain protecting groups (like benzyl ethers) and the peptide-resin linkage intact.[5]
The 4-Methoxybenzyl (PMB or Mob) Group
While less common than Boc or Fmoc for N-α-protection in standard SPPS, the 4-methoxybenzyl group serves specialized roles. It is primarily used for the protection of side-chain functionalities (e.g., on Cys, His) or for the synthesis of N-substituted glycine oligomers known as peptoids.[6]
-
Properties: Like the Boc group, the PMB group is acid-labile. The electron-donating methoxy group on the phenyl ring increases its acid sensitivity compared to an unsubstituted benzyl group, allowing for its removal under specific acidic conditions, often with strong acids like HF or TFMSA, similar to the final cleavage step in Boc-SPPS.
-
Specialized Applications: In peptoid synthesis, N-substituted glycines are essential building blocks. Using a pre-formed monomer like N-(4-methoxybenzyl)glycine allows for the incorporation of specific side chains directly into the peptide-like backbone.[6]
Part 3: Experimental Protocols and Workflows
A self-validating protocol is one where the steps are logical and the outcomes are verifiable. Below are foundational procedures for the synthesis and application of N-protected glycines.
Protocol 1: Synthesis of N-Boc-glycine
This protocol describes the standard procedure for protecting the amino group of glycine using di-tert-butyl dicarbonate ((Boc)₂O).[7]
Materials:
-
Glycine
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane or THF
-
Water
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve glycine (1.0 eq) in an aqueous solution of NaHCO₃ (2.0 eq) or 1M NaOH to achieve a pH > 10. Stir until fully dissolved and cool the solution in an ice bath.
-
Boc Anhydride Addition: In a separate flask, dissolve (Boc)₂O (1.1 eq) in dioxane or THF. Add this solution dropwise to the cold, stirring glycine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC.
-
Workup - Base Extraction: Once the reaction is complete, wash the mixture with a non-polar solvent like hexane to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product, N-Boc-glycine, will often precipitate as a white solid. If it oils out, proceed with extraction.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.
Protocol 2: Workflow for Boc-SPPS Cycle
This workflow outlines the incorporation of an N-Boc-glycine residue into a peptide chain on a solid support, such as Merrifield resin.
Caption: The four-step cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent (e.g., DCM) for 30 minutes.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating with 25-50% TFA in DCM for 20-30 minutes. The resin is then washed thoroughly with DCM.
-
Neutralization: The protonated N-terminus (trifluoroacetate salt) is neutralized to the free amine with a solution of 10% diisopropylethylamine (DIEA) in DCM. The resin is washed with DCM and then DMF.
-
Coupling: The N-Boc-glycine (3-4 eq) is pre-activated with a coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF and added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: After coupling, the resin is washed thoroughly with DMF and DCM to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Repeat Cycle: The cycle is repeated with the next protected amino acid until the desired peptide sequence is assembled.
Conclusion
While "this compound" is not a conventional reagent, the individual components of its name represent two of the most important classes of protecting groups in modern synthetic chemistry. N-Boc-glycine is an indispensable workhorse in solid-phase peptide synthesis, valued for its robust nature and clean, acid-catalyzed deprotection. The 4-methoxybenzyl group offers a different set of properties, finding utility in the synthesis of specialized structures like peptoids. A deep understanding of the causality behind these protection/deprotection strategies is fundamental for any scientist engaged in the rational design and synthesis of peptides, peptidomimetics, and other complex organic molecules.
References
-
Perrier, S., et al. (2014). N‐Substituted Glycines with Functional Side‐Chains for Peptoid Synthesis. R Discovery. [Link]
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Tian, H., et al. (2020). Unnatural α-Amino Acids Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Synfacts. [Link]
-
PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Boc-Glycine. Retrieved from Carl ROTH website. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
Pharmaffiliates. (n.d.). N-Boc-glycine. [Link]
- Google Patents. (2015).
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- 1. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
The Strategic Role of the 4-Methoxybenzyl Group in N-Boc-4-methoxybenzyl-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Chemical Synthesis with Protecting Groups
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. This is achieved through the use of "protecting groups," temporary modifications that prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule.[1] The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and selectively without affecting other parts of the molecule.[1]
This guide focuses on the strategic importance of the 4-methoxybenzyl (PMB) group in the context of N-Boc-4-methoxybenzyl-glycine, a key building block in synthetic chemistry. We will delve into the unique chemical properties of the PMB group, its role in concert with the tert-butyloxycarbonyl (Boc) group, and its practical applications in the synthesis of complex molecules.
The Chemical Nature of the 4-Methoxybenzyl (PMB) Group
The 4-methoxybenzyl group, also known as the p-methoxybenzyl (PMB) group, is a derivative of the benzyl group with a methoxy substituent at the para position of the benzene ring. This seemingly small modification has profound effects on the group's chemical properties and reactivity. The methoxy group is electron-donating, which stabilizes the benzylic carbocation that forms during cleavage.[2][3] This enhanced stability makes the PMB group more labile (easier to remove) under acidic conditions compared to the unsubstituted benzyl group.[2]
The PMB group can be introduced onto nucleophilic functional groups, such as alcohols and amines, through reactions like the Williamson ether synthesis, typically using p-methoxybenzyl chloride (PMB-Cl) in the presence of a base.[2]
Caption: Workflow for the synthesis of N-(4-methoxybenzoyl)glycine.
Conclusion
The 4-methoxybenzyl group in this compound is a versatile and strategically important protecting group in modern organic synthesis. Its unique electronic properties allow for its selective removal under conditions that are orthogonal to many other commonly used protecting groups, most notably the Boc group. This orthogonality is the key to its successful application in complex multi-step syntheses, particularly in the construction of peptides and peptidomimetics. A thorough understanding of the principles of PMB protection and deprotection empowers researchers to design more efficient and robust synthetic strategies for the development of novel therapeutics and research compounds.
References
- A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)
- 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis | Organic Letters - ACS Public
- Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
- PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis.
- p-Methoxybenzyl (PMB)
- A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH.
- Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine - Benchchem.
- Synthesis of N-(4-methoxybenzoyl)
- Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Usage of Anisole in PMB deprotection using TFA?
- Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable.
- An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine - Benchchem.
- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.
- VI Protecting Groups and Orthogonal Protection Str
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace - SciSpace.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI.
- Applications of N-(4-methoxybenzoyl)
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Facile removal of 4‐methoxybenzyl protecting group
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Site-specific C-functionalization of free-(NH)
- Experimental Procedures - The Royal Society of Chemistry.
Sources
The Strategic Utility of N-Boc-4-methoxybenzyl-glycine in Advanced Peptide and Peptoid Synthesis
An In-Depth Technical Guide for Drug Development Professionals
As peptide therapeutics and complex biomimetics (such as peptoids) move toward more sterically demanding and aggregating sequences, the synthetic bottlenecks associated with inter-chain hydrogen bonding become increasingly detrimental. As a Senior Application Scientist, I frequently encounter protocols that suffer from sequence-dependent coupling failures. To circumvent this, the strategic use of backbone modification is paramount.
This whitepaper provides a comprehensive mechanistic analysis of N-Boc-4-methoxybenzyl-glycine (CAS: 1182025-02-0) , an essential building block that introduces a transient or permanent structural disruption to peptide aggregation, while offering robust orthogonality in complex total syntheses.
The Mechanistic Rationale: The "Why" Behind N-PMB Functionalization
During solid-phase peptide synthesis (SPPS), the growing peptide chain frequently folds into stable secondary structures, predominantly
This compound (
-
The tert-butyloxycarbonyl (Boc) Group: Provides transient N-terminal protection. It is highly acid-labile and can be removed quickly using mild acidolysis (e.g., Trifluoroacetic acid).
-
The 4-methoxybenzyl (PMB) Group: Substituted directly onto the amide nitrogen, the PMB moiety acts as a steric shield. By replacing the amide proton, it permanently disables the hydrogen-bond donor capacity of that specific residue[2].
The electron-rich nature of the PMB aromatic ring is the exact reason it is chosen over standard benzyl groups: the methoxy group donates electron density into the ring, significantly lowering the oxidation potential and enabling specialized orthogonal cleavage via single-electron transfer (SET) mechanisms[3].
Causality workflow: How N-PMB substitution prevents β-sheet aggregation to ensure coupling.
Comparative Analysis of Amide Protecting Groups
Selecting the correct N-alkyl protecting group depends on the downstream deprotection conditions required by the synthesis. While Hmb and Dmb are frequently used in Fmoc-based SPPS, PMB is distinctly suited for Boc-chemistry or mixed solution-phase syntheses due to its specific stability profile[4].
| Protecting Group | Structure | Acidic Cleavage Conditions | Oxidative Cleavage | Primary Utility |
| PMB (4-Methoxybenzyl) | Monomethoxy | Very Strong Acid (TFMSA, HF) or refluxing TFA | Excellent (DDQ or CAN) | High orthogonality; Solution-phase & Boc SPPS. |
| Dmb (2,4-Dimethoxybenzyl) | Dimethoxy | Mild/Moderate Acid (TFA at RT) | Moderate (DDQ) | Fmoc SPPS backbone protection. |
| Hmb (2-Hydroxy-4-methoxybenzyl) | Phenolic | Strong Acid (TFA > 2h) | N/A | Fmoc SPPS; facilitates O-to-N acyl shift. |
| Benzyl (Bn) | Unsubstituted | HF or Hydrogenolysis (Pd/C) | Extremely Poor | Permanent side-chain proxy. |
Experimental Methodologies & Workflows
Protocol A: DIC/HOAt-Mediated Acylation of N-PMB-Glycine
Causality Note: Once N-Boc-N-PMB-Gly-OH is incorporated and the Boc group is removed, the resulting secondary amine is extremely sterically hindered. Standard carbodiimides (like DIC or DCC) alone will fail. You must use HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at the 7-position of the HOAt pyridine ring acts through a neighboring-group effect, accelerating the acylation of the hindered secondary amine.
-
Activation: Dissolve 3.0 equivalents of the incoming N-Boc amino acid and 3.0 equivalents of HOAt in minimal anhydrous DMF. Add 3.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide).
-
Pre-activation: Stir at room temperature for 5 minutes to form the highly reactive active ester.
-
Coupling: Add the activated mixture to the resin-bound (or solution-phase) N-PMB-glycine free amine.
-
Agitation and Monitoring: Stir for 2 to 4 hours. Monitor via the Chloranil test (the standard Kaiser test will yield a false negative because it does not reliably detect secondary amines).
-
Double Coupling (If necessary): If the Chloranil test remains positive, repeat steps 1-3 using HATU and DIPEA to forcefully drive the reaction to completion.
Protocol B: Orthogonal Deprotection Strategy
A significant advantage of this compound is the ability to independently remove the transient N-terminal protection while leaving the backbone shield completely intact[5].
-
Boc Removal: Treat the substrate with 20% TFA in Dichloromethane (DCM) for 30 minutes. The N-Boc group is cleaved as gaseous isobutylene and
. The PMB group on the amide nitrogen remains strictly stable under these mild conditions at room temperature. -
Chain Elongation: Continue peptide elongation until the full sequence is synthesized.
-
PMB Removal (Oxidative Cleavage): To restore the native secondary amide backbone, treat the fully protected intermediate with 1.5 to 2.0 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a mixture of
(18:1)[2][6]. The water is critical; it acts as the nucleophile to trap the intermediate benzylic cation, liberating the free amide and 4-methoxybenzaldehyde.
Orthogonal deprotection workflow isolating Boc and PMB cleavage steps.
Synthesis of Complex Alkaloids and Peptoids
Beyond standard SPPS, this derivative plays a cornerstone role in the total synthesis of complex molecules containing heavily functionalized nitrogen centers, such as the natural gliotoxin Aspirochlorine[4][7]. By pre-installing the PMB group on the glycine monomer, synthetic chemists avoid the poor regioselectivity associated with late-stage alkylation of multimeric peptide backbones.
Furthermore, in the expanding field of sequence-defined macromolecules, peptoids (poly-N-substituted glycines) inherently rely on modified glycine derivatives. Here, this compound effectively serves as a pre-formed sub-monomer, enabling precise control over sequence architecture while utilizing the PMB moiety either as a surrogate aromatic side-chain or as a temporary spatial placeholder for post-synthetic ligation.
References
-
Protecting Groups - Lokey Lab Protocols. Wikidot. Available at:[Link]
-
Total Synthesis and Biosynthesis of the Paraherquamides: An Intriguing Story of the Biological Diels–Alder Construction. Pharmaceutical Society of Japan. Available at:[Link]
-
THE TOTAL SYNTHESIS OF (±)-ASPIROCHLORINE. Mountain Scholar. Available at:[Link]
-
Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Publishing. Available at:[Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at:[Link]
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at:[Link]
Sources
- 1. CAS: 1182025-02-0 | CymitQuimica [cymitquimica.com]
- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.mountainscholar.org [api.mountainscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
A Strategic Guide to the Synthesis and Application of N-Boc-4-methoxybenzyl-glycine for the Construction of Novel Heterocyclic Scaffolds
Executive Summary
The relentless pursuit of novel molecular architectures in drug discovery places immense pressure on synthetic chemistry to deliver versatile and strategically functionalized building blocks. Heterocycles form the backbone of a vast number of pharmaceuticals, and the ability to precisely control their substitution is paramount. This technical guide introduces N-Boc-4-methoxybenzyl-glycine , a unique N,N-disubstituted amino acid, as a high-potential precursor for the synthesis of diverse heterocyclic systems. While not a common off-the-shelf reagent, its true value lies in the orthogonal nature of its N-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the oxidatively-cleavable 4-methoxybenzyl (PMB) group. This guide provides a proposed synthesis for the building block itself, details the strategic, selective deprotection protocols, and outlines several expert-devised pathways for its conversion into high-value heterocyclic cores such as substituted piperazinones, hydantoins, and 1,2,4-triazoles. We aim to provide researchers, medicinal chemists, and process development scientists with the foundational knowledge and practical protocols to leverage this versatile scaffold in their synthetic programs.
Part 1: The Building Block: Synthesis and Characterization
The strategic utility of any synthetic campaign begins with the robust and reliable preparation of its key starting materials. This compound is an architecturally intriguing molecule, designed for sequential, regioselective chemistry.
Rationale and Design
The core innovation of using this compound is the planned control over the glycine nitrogen.
-
The 4-Methoxybenzyl (PMB) Group: This group is stable to a wide range of non-oxidative conditions but can be selectively removed using oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). Its presence also imparts increased lipophilicity, which can aid in solubility during synthesis.[1]
-
The tert-Butyloxycarbonyl (Boc) Group: As one of the most common protecting groups in organic synthesis, its lability under mild acidic conditions (e.g., trifluoroacetic acid, TFA) is well-established and orthogonal to the PMB group.[2]
This dual-protection scheme transforms a simple glycine molecule into a powerful linchpin, allowing for the sequential introduction of different substituents or the controlled participation of the nitrogen in cyclization reactions.
Proposed Synthesis of this compound
The synthesis is logically approached in a two-step sequence starting from glycine. First, the nitrogen is alkylated with the PMB group, followed by the introduction of the Boc protecting group.
Sources
Methodological & Application
The Strategic Application of N-Boc-4-methoxybenzyl-glycine in Solid-Phase Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of N-Boc-4-methoxybenzyl-glycine, a specialized amino acid derivative, and its strategic implementation in solid-phase peptide synthesis (SPPS). We will delve into the causality behind its use, focusing on its role in the synthesis of N-substituted peptide analogues (peptoids) and as a critical tool for mitigating common side reactions associated with glycine incorporation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the effective coupling, deprotection, and cleavage of this reagent within a Boc-based SPPS workflow.
Introduction: The Rationale for N-Substitution in SPPS
Standard solid-phase peptide synthesis has revolutionized our ability to construct complex peptide chains. However, the inherent nature of the peptide backbone presents challenges, including susceptibility to proteolytic degradation and the propensity for glycine-containing sequences to undergo undesirable side reactions.[1] this compound emerges as a key reagent to address these limitations.
The primary utility of this building block lies in two main areas:
-
Synthesis of Peptoids (N-substituted Glycine Oligomers): Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[2] This structural modification confers significant resistance to enzymatic degradation and can enhance cell permeability, making peptoids highly attractive for drug discovery.[3] this compound serves as a foundational monomer for constructing these novel architectures.[2][3]
-
Prevention of Side Reactions: The unprotected secondary amine of a glycine residue can initiate side reactions, most notably the formation of diketopiperazines, particularly when it is one of the first two amino acids in a sequence.[3] By protecting the nitrogen with a 4-methoxybenzyl (Mob) group, this pathway is effectively blocked until the final cleavage step, leading to a cleaner crude product and potentially higher overall yield.[3]
The N-Boc protecting group allows for its integration into the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS strategy. The Mob group on the nitrogen is stable to the moderately acidic conditions used for Boc removal (e.g., trifluoroacetic acid in dichloromethane) but is cleaved under the strong acidic conditions of the final deprotection/cleavage step.[4]
Chemical Properties and Strategic Considerations
A comprehensive understanding of the physicochemical properties of this compound is crucial for its successful application.
| Property | Description | Implication in SPPS |
| Molecular Formula | C₁₅H₂₁NO₅ | - |
| Molecular Weight | 295.33 g/mol | Essential for accurate reagent calculation. |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | Acid-labile; removed by moderate TFA concentrations (e.g., 50% TFA in DCM) in each cycle.[4] |
| N-Backbone Protection | 4-methoxybenzyl (Mob/PMB) | Acid-labile; stable to repeated Boc deprotection cycles but cleaved during the final strong acid cleavage (e.g., HF or TFMSA).[3][4] |
| Steric Hindrance | The N-methoxybenzyl group presents moderate steric bulk. | May require more potent coupling reagents or extended reaction times compared to standard amino acids to ensure high coupling efficiency.[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a standard Boc-SPPS workflow on a 0.1 to 0.5 mmol scale. The choice of resin (e.g., Merrifield, PAM) will determine the C-terminal functionality (acid or amide).[4]
General SPPS Workflow for this compound Incorporation
Sources
Application Notes and Protocols: Efficient Cleavage of the 4-Methoxybenzyl (MOB) Group from Peptides Containing N-Boc-4-methoxybenzyl-glycine
Abstract
The 4-methoxybenzyl (MOB) group is a valuable acid-labile protecting group for the nitrogen atom of glycine in peptide synthesis, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its use in the form of N-Boc-4-methoxybenzyl-glycine offers significant advantages, including the prevention of side reactions like diketopiperazine formation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient cleavage of the MOB group from peptides. It delves into the underlying chemical mechanisms, provides detailed, field-proven protocols, and offers troubleshooting guidance to ensure high-purity peptide synthesis.
Introduction: The Role and Rationale of the MOB Protecting Group
In the intricate process of peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[2] The 4-methoxybenzyl (MOB) group, when attached to the nitrogen of glycine, serves as a robust protecting group that is stable under the basic conditions used for Fmoc deprotection, yet readily removable under acidic conditions.[1][3] This orthogonality is a cornerstone of modern peptide synthesis strategies.
The incorporation of this compound into a peptide sequence offers several key benefits:
-
Prevention of Diketopiperazine Formation: The unprotected secondary amine of a dipeptide-resin, especially when proline or glycine are involved, is prone to intramolecular cyclization, leading to the formation of diketopiperazines.[1] The MOB group on the glycine nitrogen effectively blocks this side reaction until the final cleavage step.[1]
-
Compatibility with Fmoc and Boc Strategies: The MOB group's acid lability makes it compatible with both Fmoc and Boc-based synthesis strategies.[1][2]
-
Synthesis of Peptoids: N-substituted glycine oligomers, or peptoids, are an important class of peptide mimics. This compound serves as a key building block in their synthesis.[1]
The successful synthesis of the target peptide hinges on the efficient and clean removal of the MOB group during the final cleavage and deprotection step. This is typically achieved using strong acids like trifluoroacetic acid (TFA).[1][4]
The Mechanism of Acid-Catalyzed MOB Cleavage
The cleavage of the 4-methoxybenzyl group is an acid-catalyzed process that proceeds through the formation of a stabilized carbocation. The electron-donating methoxy group on the benzyl ring plays a crucial role in facilitating this cleavage.
Caption: Mechanism of acid-catalyzed MOB group cleavage.
The process can be summarized in the following steps:
-
Protonation: The strong acid, typically TFA, protonates the oxygen atom of the methoxy group on the benzyl ring.[4][5]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to its heterolytic cleavage. This generates the deprotected peptide and a resonance-stabilized 4-methoxybenzyl carbocation.[5]
-
Cation Trapping: The highly reactive 4-methoxybenzyl carbocation can potentially react with nucleophilic side chains of amino acids in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired side products.[6] To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocation.[5][6]
The Critical Role of Scavengers
Scavengers are nucleophilic compounds that are more reactive towards the generated carbocations than the sensitive amino acid residues within the peptide.[6] Their inclusion in the cleavage cocktail is paramount for obtaining a high-purity final product.
Commonly used scavengers and their primary targets include:
| Scavenger | Target Amino Acid Side Reactions | Typical Concentration in Cocktail |
| Triisopropylsilane (TIS) | General purpose cation scavenger, particularly effective for tryptophan.[7] | 2.5 - 5% |
| Water | Suppresses t-butylation of tryptophan. | 2.5 - 5% |
| Thioanisole | Protects methionine from alkylation and reduces methionine sulfoxide.[7] | 2 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and prevents reattachment of C-terminal Trp.[8] | 2.5% |
| Phenol | Scavenger for various cations.[9] | 2 - 5% |
The choice of scavenger cocktail should be tailored to the specific amino acid composition of the peptide being synthesized.
Experimental Protocols for MOB Cleavage
The following protocols provide detailed, step-by-step methodologies for the cleavage of the MOB group from peptides synthesized on a solid support.
Pre-Cleavage Preparation
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed by treating the resin with a 20-50% solution of piperidine in DMF.[1]
-
Resin Washing: Thoroughly wash the peptide-resin to remove residual reagents. A typical washing sequence is:
-
Dimethylformamide (DMF) (5 times)
-
Dichloromethane (DCM) (3 times)
-
-
Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to remove all residual DMF as it can inhibit the cleavage reaction.[5]
Protocol 1: Standard TFA Cleavage Cocktail
This protocol is suitable for most peptides that do not contain highly sensitive residues.
Caption: Standard TFA cleavage workflow.
Reagents and Equipment:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Shaker or rotator
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin.
-
Shake the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues
For peptides containing sensitive amino acids such as selenocysteine, a modified cocktail and reaction conditions can improve the yield and purity of the final product.
Reagents and Equipment:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Thioanisole
-
Cold diethyl ether
-
Reaction vessel
-
Shaker with temperature control
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail consisting of TFA/TES/thioanisole (96:2:2 v/v/v).[7][9]
-
Add the cocktail to the resin.
-
Incubate the mixture at 40°C for 4 hours with gentle shaking.[7][9]
-
Follow steps 5-11 from Protocol 1 for peptide filtration, precipitation, and drying.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | - Insufficient reaction time or temperature.- Steric hindrance around the cleavage site. | - Extend the reaction time to 4-6 hours.- Increase the reaction temperature to 40°C.- Consider a stronger acid system if compatible with the peptide. |
| Presence of Side Products in HPLC/LC-MS | - Inadequate scavenging of carbocations. | - Tailor the scavenger cocktail to the peptide sequence. For peptides with Trp, ensure TIS is present. For Met, include thioanisole.[6][7][9] |
| Peptide Degradation | - Prolonged exposure to strong acid.[10] | - Minimize the cleavage time as much as possible while ensuring complete deprotection.- Ensure the peptide is promptly precipitated and the TFA is thoroughly removed. |
Conclusion
The cleavage of the 4-methoxybenzyl group from peptides containing this compound is a critical final step in the synthesis of many target peptides. A thorough understanding of the underlying chemical mechanism, the judicious selection of scavenger cocktails, and adherence to optimized protocols are essential for achieving high yields and purity. The methodologies and troubleshooting guidance provided in these application notes are designed to empower researchers to successfully navigate this crucial deprotection step.
References
-
Potter, T. D., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3215. [Link]
-
Potter, T. D., et al. (2019). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. [Link]
-
Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link]
-
Iris Biotech. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Iris Biotech. [Link]
-
Reddy, B. V. S., et al. (2007). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Organic & Biomolecular Chemistry, 5(19), 3110-3112. [Link]
-
ResearchGate. (n.d.). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis... ResearchGate. [Link]
-
Le, H. T., et al. (2012). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science, 18(3), 165-170. [Link]
-
Hansen, J. E., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Journal of Peptide Science, 12(4), 257-264. [Link]
-
Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834–848. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Fields, G. B., et al. (1997). Cleavage after tert-Butoxycarbonyl/Benzyl Synthesis. In Solid-Phase Peptide Synthesis (pp. 77-183). Academic Press. [Link]
-
ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]
-
The Peptide Synthesis Lab at the University of Florida. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for N-Boc-4-methoxybenzyl-glycine in Automated Peptide Synthesis
Introduction: Overcoming Glycine-Related Challenges in SPPS
The incorporation of glycine residues into peptide sequences, while seemingly straightforward, presents unique challenges in automated Solid-Phase Peptide Synthesis (SPPS). The absence of a side chain makes the peptide backbone exceptionally flexible around glycine, and the unhindered nature of the N-terminal amine, once deprotected, can lead to significant side reactions. The most prominent of these is the formation of diketopiperazines, particularly when glycine is the second or third residue in a sequence.[1] This intramolecular cyclization results in chain termination and significantly reduces the yield of the desired peptide. Furthermore, sequences rich in glycine can be prone to aggregation due to strong inter-chain hydrogen bonding, which hinders solvent and reagent access, leading to incomplete couplings and deletions.
To circumvent these issues, chemists have turned to N-alkylated glycine derivatives. N-Boc-4-methoxybenzyl-glycine stands out as a highly effective building block for these purposes. By temporarily protecting the backbone amide nitrogen with a 4-methoxybenzyl (Mob) group, this reagent sterically prevents intramolecular side reactions.[1] The Mob group is stable under the standard basic conditions used for Fmoc deprotection but is readily cleaved during the final acidolytic cleavage step (e.g., with trifluoroacetic acid), making it fully compatible with routine Fmoc-based SPPS strategies.[1]
This guide provides a comprehensive overview, detailed protocols, and field-proven insights for the successful application of this compound in automated peptide synthesizers.
Principle of Action and Key Advantages
The strategic utility of this compound is rooted in the orthogonal nature of its protecting groups. The N-terminal Boc group is used for solution-phase synthesis of the monomer itself, but for incorporation into an Fmoc-SPPS workflow, the commercially available Fmoc-N-(4-methoxybenzyl)-glycine would be used, or the this compound is used in a Boc-SPPS strategy. For clarity in this guide, we will focus on the role of the N-linked 4-methoxybenzyl (Mob) group within a standard Fmoc-SPPS workflow , assuming the use of its corresponding Fmoc-protected version. The Mob group acts as a temporary backbone protecting group.
Caption: Mechanism of diketopiperazine prevention using N-Mob-Glycine.
Core Advantages:
-
Prevention of Diketopiperazine Formation: The bulky Mob group on the amide nitrogen sterically hinders the nucleophilic attack required for intramolecular cyclization, thereby preventing premature cleavage and termination of the peptide chain.[1]
-
Reduced Aggregation: The presence of the Mob group disrupts the regular hydrogen-bonding patterns between peptide chains that lead to aggregation.[1] This improves the solvation of the growing peptide-resin complex, ensuring efficient access for reagents and solvents, which is critical for synthesizing long or hydrophobic peptides.[1]
-
High Coupling Efficiency: Despite its bulk, the Mob group does not significantly impede coupling reactions. With standard modern coupling reagents, coupling efficiencies greater than 99% are routinely achieved.[1]
-
Orthogonality with Fmoc Chemistry: The Mob group is completely stable to the piperidine solutions used for Fmoc deprotection. It is efficiently removed only during the final, strongly acidic cleavage step.[1]
Comparative Data: Standard Glycine vs. N-Mob-Protected Glycine
| Parameter | Standard Fmoc-Gly-OH | Fmoc-N-(4-methoxybenzyl)-glycine | Rationale & Causality |
| Diketopiperazine Risk | High (Sequence Dependent) | Negligible | The Mob group sterically blocks the amide nitrogen, preventing the back-biting cyclization reaction.[1] |
| Aggregation Tendency | Moderate to High | Low to Moderate | The bulky Mob group disrupts inter-chain hydrogen bonds, improving peptide solvation on the resin.[1] |
| Coupling Conditions | Standard | Standard (Potentially extended time) | While coupling is efficient, the steric bulk may necessitate slightly longer reaction times or the use of high-efficiency coupling reagents like HATU or HCTU to ensure completion. |
| Crude Peptide Purity | Variable | Potentially Higher | By minimizing major side reactions like diketopiperazine formation and deletions from aggregation, the resulting crude product is often cleaner.[1] |
| Final Deprotection | N/A | Requires strong acid (TFA) | The Mob group is an acid-labile protecting group and is removed simultaneously with side-chain protecting groups during final cleavage.[1] |
Detailed Protocol for Automated Synthesis (Fmoc-SPPS)
This protocol outlines the incorporation of Fmoc-N-(4-methoxybenzyl)-glycine into a peptide sequence using a standard automated peptide synthesizer.
Reagents and Materials
-
Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, Boc, tBu).
-
Protected Glycine: Fmoc-N-(4-methoxybenzyl)-glycine.
-
Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
Activator: HBTU, HATU, or HCTU (0.5 M in DMF).
-
Base: N,N-Diisopropylethylamine (DIEA) (2 M in NMP or DMF).
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water. WARNING: TFA is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment (PPE).
-
Precipitation: Cold Diethyl Ether.
Automated Synthesizer Workflow
The following steps should be programmed into the synthesis cycle.
Caption: Automated synthesis cycle for incorporating N-Mob-Glycine.
Step-by-Step Methodology:
-
Resin Swelling: Transfer the peptide-resin to the reaction vessel. Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) and react for 5 minutes.
-
Drain and repeat the deprotection treatment for an additional 15 minutes. This two-step process ensures complete Fmoc removal.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Coupling of Fmoc-N-(4-methoxybenzyl)-glycine:
-
In a separate pre-activation vessel or directly in the reaction vessel, combine the reagents in the following order:
-
Fmoc-N-(4-methoxybenzyl)-glycine (4 eq. relative to resin loading)
-
Activator (e.g., HATU) (3.95 eq.)
-
Activation Base (DIEA) (8 eq.)
-
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-90 minutes. An extended coupling time is recommended to ensure maximum efficiency against the steric hindrance of the Mob group.
-
-
Post-Coupling Wash: Wash the resin with DMF (3-5 cycles) followed by DCM (2-3 cycles) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for all subsequent amino acids in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash and Drying: Wash the completed peptide-resin with DMF (3x), IPA (3x), and DCM (3x). Dry the resin under a high vacuum for at least 2 hours.
Final Cleavage and Deprotection
This procedure simultaneously cleaves the peptide from the resin and removes the Mob group along with all other acid-labile side-chain protecting groups.
-
Preparation: Place the dry peptide-resin (e.g., 100 mg) in a 10 mL reaction vessel.
-
Add Cleavage Cocktail: In a fume hood, add the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5) to the resin (approx. 2-3 mL for 100 mg resin).
-
Reaction: Stopper the vessel and shake at room temperature for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during the cleavage, protecting sensitive residues like Tryptophan and Methionine.[1]
-
Peptide Isolation: Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.
-
Precipitation: Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Purification: Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete coupling of N-Mob-Glycine | 1. Insufficient coupling time due to steric hindrance.2. Inefficient activator for this hindered residue. | 1. Increase coupling time to 90-120 minutes.2. Perform a "double coupling" (repeat the coupling step).3. Ensure a potent activator like HATU or HCTU is being used. |
| Deletion of the residue after N-Mob-Glycine | 1. Aggregation caused by the growing peptide chain.2. Incomplete deprotection of the Fmoc group on the N-Mob-Glycine. | 1. Perform isopropanol washes to disrupt secondary structures.2. Increase the Fmoc deprotection time for the N-Mob-Glycine residue. |
| Incomplete removal of the Mob group | 1. Sequence-dependent steric hindrance shielding the Mob group from TFA.2. Insufficient cleavage time. | 1. Increase the cleavage reaction time to 4 hours.2. Ensure fresh, high-purity TFA is used. |
References
- Benchchem. Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.
- Creative Peptides. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- ThermoFisher Scientific. Introduction to Cleavage Techniques.
- National Institutes of Health (NIH). Automated Peptide Synthesizers and Glycoprotein Synthesis.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
Sources
Application Notes & Protocols: Strategic Synthesis of Dipeptides Using N-Boc-4-methoxybenzyl-glycine
Introduction: The Strategic Advantage of N-Boc-4-methoxybenzyl-glycine
In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of complex molecular construction. This compound is a specialized amino acid derivative that offers significant advantages, particularly in preventing common side reactions and enabling unique synthetic strategies. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and validated protocols for researchers in chemical biology and drug development.
The core utility of this reagent lies in its dual-protection scheme. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a mainstay in peptide chemistry.[][2] Crucially, the glycine nitrogen itself is substituted with a 4-methoxybenzyl (Pmb) group.[3] This N-alkylation serves two primary purposes:
-
Prevention of Diketopiperazine Formation: During the synthesis of peptides, particularly after the coupling of the second amino acid, the deprotected N-terminal secondary amine of a dipeptide-resin intermediate can undergo intramolecular cyclization to form a stable six-membered diketopiperazine, cleaving the peptide from the resin and terminating the synthesis. The Pmb group on the glycine backbone sterically and electronically hinders this unwanted side reaction.[3]
-
Enabling Orthogonal Strategies: The Pmb group is also acid-labile but requires stronger acidic conditions for removal than the Boc group.[4][5] This differential lability allows for a "quasi-orthogonal" protection strategy where the Boc group can be selectively removed to elongate the peptide chain, while the Pmb group remains intact until the final cleavage step.[2][4]
This document will detail the mechanistic rationale for peptide coupling, provide a robust protocol for solution-phase dipeptide synthesis, and outline the procedure for the final deprotection of the Pmb group.
Mechanistic Rationale: The Chemistry of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[6] This process is not spontaneous and requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine.[6] Modern peptide synthesis overwhelmingly relies on coupling reagents, such as aminium/uronium salts like HATU, to achieve high efficiency and minimize side reactions like racemization.[6][7][8]
The Role of HATU and DIPEA
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent efficiently activates the carboxylic acid of the N-Boc-protected amino acid.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base, DIPEA serves two purposes: it deprotonates the carboxylic acid to form a more reactive carboxylate, and it neutralizes the acidic byproducts generated during the reaction, maintaining an optimal pH for coupling.[9]
The activation and coupling process can be visualized as a two-step sequence:
-
Activation: The carboxylate of the N-Boc amino acid attacks HATU, forming a highly reactive O-acylisouronium intermediate. This rapidly rearranges to form an active ester with HOAt (1-hydroxy-7-azabenzotriazole), which is part of the HATU structure.[7][8] This active ester is more stable than the O-acylisouronium intermediate and is less prone to racemization.[7]
-
Coupling (Aminolysis): The free amino group of the second amino acid (or peptide) then attacks the activated carbonyl carbon of the active ester, forming the new peptide bond and releasing HOAt.[6][7]
Caption: Workflow for HATU-mediated peptide coupling.
Application Protocol: Solution-Phase Synthesis of Boc-Gly(Pmb)-Ala-OMe
This protocol describes the solution-phase synthesis of a model dipeptide, demonstrating the coupling of this compound with Alanine methyl ester. Solution-phase synthesis is often employed for the production of shorter peptides and allows for straightforward purification of intermediates.[10][11]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| This compound | C₁₅H₂₁NO₅ | 295.33 | N-protected amino acid (C-terminus) |
| L-Alanine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | N-terminus amino acid component |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling (activating) reagent |
| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic organic base |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Reaction solvent |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |
Step-by-Step Coupling Protocol
This procedure is adapted from standard solution-phase coupling methodologies.[9][12]
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 295 mg, 1.0 mmol) and HATU (1.05 eq, e.g., 400 mg, 1.05 mmol) in anhydrous DCM (10 mL).
-
In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq, e.g., 140 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (2.2 eq, e.g., 0.38 mL, 2.2 mmol) to this suspension and stir for 5-10 minutes until the solid dissolves completely. The first equivalent of DIPEA neutralizes the HCl salt, and the subsequent equivalents are for the coupling reaction.
-
-
Activation:
-
Cool the this compound and HATU solution to 0 °C in an ice bath.
-
Slowly add DIPEA (1.1 eq, already included in the amine component preparation) to this solution. The primary portion of the base is for the coupling itself.
-
Stir the mixture at 0 °C for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
-
Coupling:
-
Add the solution of the free-based L-Alanine methyl ester dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-Boc-glycine derivative is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected dipeptide.
-
If necessary, purify the crude product by silica gel column chromatography to obtain the pure Boc-Gly(Pmb)-Ala-OMe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.[9]
-
Application Protocol: Pmb Group Cleavage
The 4-methoxybenzyl (Pmb) group is engineered for removal under acidic conditions, typically using trifluoroacetic acid (TFA).[3][5] The electron-donating methoxy group facilitates cleavage by stabilizing the resulting benzyl cation.[13][14] This step is usually performed at the end of the synthesis, often concurrently with cleavage from a solid-phase resin.[15]
Caption: Acidolytic cleavage of Boc and Pmb protecting groups.
Reagents and Safety
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Triisopropylsilane (TIS): A scavenger used to trap the carbocations generated during cleavage, preventing them from re-attaching to the peptide or causing other side reactions.
-
Water: Also acts as a scavenger.
Step-by-Step Cleavage Protocol
-
Preparation:
-
Dissolve the purified, protected dipeptide (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% TIS.[15]
-
-
Cleavage Reaction:
-
Cool the peptide solution to 0 °C.
-
Add the freshly prepared cleavage cocktail to the flask (e.g., 10 mL per 100 mg of peptide).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
-
Isolation:
-
Remove the TFA under a stream of nitrogen or by rotary evaporation (ensure the vacuum pump is protected from acid vapors).
-
The remaining residue contains the crude deprotected dipeptide.
-
Triturate the residue with cold diethyl ether to precipitate the peptide salt.
-
Centrifuge the suspension, decant the ether, and repeat the ether wash 2-3 times to remove the scavengers and cleaved protecting groups.[15]
-
Dry the resulting peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm the expected molecular weight.
-
Conclusion
This compound is a highly effective building block for mitigating common side reactions in peptide synthesis and for constructing N-alkylated peptides. By understanding the underlying mechanisms of peptide coupling and the specific chemistry of the Boc and Pmb protecting groups, researchers can strategically employ this reagent to access complex dipeptides and larger peptide structures with improved yield and purity. The protocols provided herein offer a validated starting point for the successful application of this versatile synthetic tool.
References
- Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- Max Planck Institute of Colloids and Interfaces. Vlsg-4-Protecting Groups I.
- BenchChem. Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
- ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- BenchChem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase....
- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- MilliporeSigma. Selecting Orthogonal Building Blocks.
- NIH National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- BenchChem. Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry.
- The Chemical Society of Japan. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
- Bio-protocol. Peptide Synthesis.
- ResearchGate. Detailed process of Solution Phase Peptide Synthesis.
- Bachem. Introduction to Peptide Synthesis Methods.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jpt.com [jpt.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
High-Throughput Synthesis Strategies Using N-Boc-4-methoxybenzyl-glycine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel therapeutic agents and functional biomolecules necessitates the rapid synthesis and screening of large, diverse chemical libraries. N-Boc-4-methoxybenzyl-glycine has emerged as a pivotal building block in this endeavor, offering a unique combination of properties that are highly amenable to high-throughput synthesis strategies. This guide provides an in-depth exploration of the application of this compound in both solid-phase and solution-phase high-throughput synthesis. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer troubleshooting insights to empower researchers in their drug discovery and development efforts.
Introduction: The Strategic Advantage of this compound in High-Throughput Synthesis
This compound is a protected form of glycine, an amino acid that can serve as a versatile scaffold in the construction of a wide array of molecules, from peptides and peptidomimetics to diverse small molecule libraries.[1][2] Its utility in high-throughput synthesis stems from two key structural features: the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the 4-methoxybenzyl (Mob) group, also on the nitrogen.
The Boc group is a widely used, acid-labile protecting group that is stable to a broad range of reaction conditions, yet can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] The 4-methoxybenzyl group provides additional protection and offers several advantages. It is also acid-labile, but typically requires stronger acidic conditions for cleavage than the Boc group, allowing for a degree of orthogonality in deprotection strategies.[5] Crucially, the presence of the Mob group on the glycine nitrogen prevents unwanted side reactions, such as the formation of diketopiperazines, which can be a significant issue in solid-phase peptide synthesis (SPPS).[1] Furthermore, the bulky and somewhat hydrophobic nature of the Mob group can improve the solubility of growing peptide chains, reducing aggregation and improving synthesis efficiency, particularly in "difficult" sequences.[1]
This unique combination of properties makes this compound an ideal building block for automated and parallel synthesis workflows, enabling the rapid generation of high-quality compound libraries for screening and lead optimization.
Core Applications in High-Throughput Synthesis
The versatility of this compound allows for its application in two primary high-throughput synthesis modalities: Solid-Phase Peptide and Peptoid Synthesis, and Solution-Phase Parallel Synthesis of Small Molecule Libraries.
High-Throughput Solid-Phase Synthesis of Peptides and Peptoids
Solid-phase synthesis, particularly when automated, is a cornerstone of high-throughput peptide and peptidomimetic library generation.[4][6][7] this compound is particularly well-suited for this approach. Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that often exhibit enhanced proteolytic stability and cell permeability, making them attractive for drug discovery.[1][5]
The following diagram illustrates a typical workflow for the automated solid-phase synthesis of a peptoid library using a submonomer approach, which is highly efficient for incorporating diversity.
Caption: Automated solid-phase synthesis workflow for peptoid libraries.
High-Throughput Solution-Phase Synthesis of Small Molecule Libraries
For the generation of diverse small molecule libraries, solution-phase parallel synthesis offers advantages in terms of reaction scale and the ability to use a wider range of chemistries. This compound can serve as a versatile scaffold in this context, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[4][8] These reactions are powerful tools for diversity-oriented synthesis as they allow for the rapid assembly of complex molecules from simple building blocks in a single step.
The Ugi four-component reaction (U-4CR) is a prime example of how N-Boc-glycine derivatives can be used to generate diverse libraries. While the original query specified "this compound," for the Ugi reaction, N-Boc-glycine is a more direct precursor. The 4-methoxybenzyl group can be introduced as the amine component if desired.
Caption: Logic for Ugi reaction-based library synthesis using N-Boc-glycine.
Detailed Application Notes and Protocols
Protocol: Automated High-Throughput Solid-Phase Synthesis of a 10-mer Peptoid Library
This protocol outlines the synthesis of a 96-well format 10-mer peptoid library using an automated peptide synthesizer.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
A library of diverse primary amines (e.g., substituted benzylamines, alkylamines)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Automated peptide synthesizer with parallel reaction blocks
Procedure:
-
Resin Preparation:
-
Dispense 50 mg of Rink Amide MBHA resin into each well of a 96-well filter plate.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
-
Automated Synthesis Cycle (repeated 10 times):
-
Acylation:
-
To each well, add a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF.
-
React for 30 minutes at room temperature with agitation.
-
Drain the wells and wash the resin with DMF (3x) and DCM (2x).
-
-
Nucleophilic Displacement:
-
Add a solution of the designated primary amine (10 eq) from the library plate to each corresponding well.
-
React for 2 hours at room temperature with agitation.
-
Drain the wells and wash the resin with DMF (3x) and DCM (2x).
-
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to each well.
-
React for 2-3 hours at room temperature with agitation.
-
Collect the filtrate into a 96-well collection plate.
-
-
Work-up and Analysis:
-
Concentrate the cleavage solution in each well using a centrifugal evaporator.
-
Precipitate the crude peptoids by adding cold diethyl ether.
-
Centrifuge the plate, decant the ether, and dry the peptoid pellets.
-
Reconstitute the peptoids in a suitable solvent (e.g., DMSO/water).
-
Analyze a subset of the library by LC-MS to confirm identity and purity.
-
Protocol: High-Throughput Solution-Phase Synthesis of an N-Acyl Glycine Amide Library via the Ugi Reaction
This protocol describes the synthesis of a 96-well format library of N-acyl glycine amides using the Ugi four-component reaction.
Materials:
-
N-Boc-glycine
-
A library of diverse aldehydes
-
A library of diverse primary amines
-
A library of diverse isocyanides
-
Methanol (anhydrous)
-
96-well reaction plates
Procedure:
-
Reagent Plate Preparation:
-
Prepare stock solutions of N-Boc-glycine, and each aldehyde, amine, and isocyanide from the libraries in methanol.
-
Using a liquid handling robot, dispense the four reactant solutions into the wells of the 96-well reaction plate according to the desired library design. Aim for a final concentration of ~0.2 M for each reactant.
-
-
Ugi Reaction:
-
Seal the reaction plate and agitate at room temperature for 24-48 hours.
-
Monitor the reaction progress of a few representative wells by TLC or LC-MS.
-
-
Work-up and Purification:
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, for soluble products, the solvent can be evaporated in vacuo.
-
The crude products can be purified using high-throughput parallel purification techniques, such as preparative HPLC-MS.
-
-
Library Characterization:
-
Analyze the purified compounds by LC-MS and/or NMR to confirm their structure and purity.
-
Quantify the concentration of each compound and prepare a stock solution plate for high-throughput screening.
-
Data Presentation and Comparative Analysis
The choice of synthesis strategy can significantly impact the outcome of a high-throughput campaign. The following table provides a comparative overview of the expected performance of the two primary methods discussed.
| Parameter | High-Throughput Solid-Phase Synthesis | High-Throughput Solution-Phase Synthesis |
| Throughput | Very high (hundreds to thousands of compounds) | High (dozens to hundreds of compounds) |
| Purification | Simplified by washing on-resin | More complex, often requires parallel chromatography |
| Reaction Monitoring | Difficult on-resin | Straightforward (TLC, LC-MS) |
| Scale | Typically small (mg scale) | Easily scalable (mg to g scale) |
| Reagent Excess | Can use large excess to drive reactions to completion | Stoichiometric control is more critical |
| Typical Purity (crude) | Variable, sequence-dependent | Generally higher for precipitating products |
| Overall Yield | Good to excellent, but sequence-dependent | Good, but can be affected by work-up losses |
Troubleshooting High-Throughput Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in SPPS | - Incomplete coupling or deprotection- Resin aggregation- Premature cleavage from the resin | - Use a higher excess of reagents- Increase reaction times or temperature- Use a more robust linker or resin- Incorporate chaotropic agents |
| Poor Purity in Solution-Phase Synthesis | - Side reactions- Incomplete reaction- Impure starting materials | - Optimize reaction conditions (solvent, temperature, concentration)- Use high-purity reagents- Employ a more effective purification strategy |
| Cross-Contamination in Library | - Robotic liquid handling errors- Inadequate washing between steps | - Calibrate and validate liquid handling instruments- Increase the number and volume of wash steps |
| Inconsistent Results Across Wells | - Uneven temperature distribution- Inefficient mixing- Inaccurate reagent dispensing | - Ensure uniform heating and agitation of the reaction block- Verify the accuracy and precision of the liquid handler |
Conclusion
This compound and its derivatives are invaluable tools for the high-throughput synthesis of diverse chemical libraries. By leveraging automated solid-phase and parallel solution-phase methodologies, researchers can rapidly generate large numbers of peptides, peptoids, and small molecules for biological screening. The protocols and strategies outlined in this guide provide a robust framework for the successful implementation of these techniques, ultimately accelerating the pace of drug discovery and development.
References
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments. (URL: [Link])
-
High-Throughput Screening Using Small Molecule Libraries - News-Medical.Net. (URL: [Link])
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. (URL: [Link])
-
Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis - SciSpace. (URL: [Link])
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (URL: [Link])
-
Getting Started with Automated Peptide Synthesis Guide | PurePep Blog. (URL: [Link])
-
IMPROVING PEPTIDE SYNTHESIS | Tetras. (URL: [Link])
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions - Beilstein Journals. (URL: [Link])
-
An improved approach for the synthesis of α,α-dialkyl glycine derivatives by the Ugi–Passerini reaction - Semantic Scholar. (URL: [Link])
-
Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer. (URL: [Link])
-
What do you do when your peptide synthesis fails? - Biotage. (URL: [Link])
-
Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - RSC Publishing. (URL: [Link])
-
Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. Analytical Chemistry. (URL: [Link])
-
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives - MDPI. (URL: [Link])
-
High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. (URL: [Link])
-
Sequence Programmable Peptoid Polymers for Diverse Materials Applications. Advanced Materials. (URL: [Link])
-
Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC. (URL: [Link])
-
Reporting data from high-throughput screening of small-molecule libraries - Genome.gov. (URL: [Link])
-
High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds - MDPI. (URL: [Link])
-
Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. (URL: [Link])
-
Passerini Reaction - Organic Chemistry Portal. (URL: [Link])
-
Peptide Synthesis Methods: Comparing Techniques for Optimal Results. (URL: [Link])
-
Comparison of Peptide Synthesis Methods and Techniques. (URL: [Link])
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. BJOC - Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions [beilstein-journals.org]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. genome.gov [genome.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing side reactions with "N-Boc-4-methoxybenzyl-glycine" in SPPS
Welcome to the technical support center for "N-Boc-4-methoxybenzyl-glycine." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this valuable building block in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the successful synthesis of high-purity peptides.
Introduction: The Role and Challenges of this compound
This compound is a protected glycine derivative employed in SPPS to prevent common side reactions associated with glycine residues. The 4-methoxybenzyl (Mob) group on the nitrogen atom is acid-labile, making it compatible with standard Boc-based synthesis strategies.[1] Its primary advantage lies in preventing the formation of diketopiperazines, a common side reaction when glycine is the second or third residue in a peptide sequence.[1] However, the very lability that makes the Mob group useful also presents challenges during the final cleavage and deprotection steps. The primary concern is the generation of a reactive 4-methoxybenzyl cation, which can lead to unwanted modifications of the target peptide.
Troubleshooting Guide: Preventing and Addressing Side Reactions
This section provides a structured approach to identifying and resolving common issues encountered when using this compound.
Problem 1: Alkylation of Nucleophilic Residues by the 4-Methoxybenzyl Cation
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows unexpected mass additions corresponding to +121 Da (or multiples thereof) on susceptible residues.
-
HPLC chromatogram displays multiple, difficult-to-separate peaks close to the main product peak.
Root Cause Analysis: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the 4-methoxybenzyl (Mob) protecting group is cleaved, generating a resonance-stabilized 4-methoxybenzyl cation.[2] This electrophilic species can then react with nucleophilic side chains of certain amino acids present in the peptide sequence.
Affected Residues:
-
Tryptophan (Trp): The indole side chain is highly susceptible to electrophilic attack, leading to alkylation at various positions.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.
-
Cysteine (Cys): The free thiol group is a potent nucleophile and can be readily alkylated.
-
Tyrosine (Tyr): The phenolic ring can be alkylated, although it is less reactive than tryptophan.
Mitigation Strategies:
1. Effective Scavenging: The most critical factor in preventing this side reaction is the use of appropriate scavengers in the cleavage cocktail. Scavengers are nucleophilic compounds that competitively trap the 4-methoxybenzyl cation before it can react with the peptide.
| Scavenger | Recommended Concentration | Mechanism of Action & Notes |
| Thioanisole | 2-5% (v/v) | A highly effective aromatic thiol that acts as a potent cation scavenger.[3] |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | A hindered silane that reduces the carbocation and can also help prevent oxidation of Met and Cys.[3][4] |
| 1,2-Ethanedithiol (EDT) | 1-3% (v/v) | An aliphatic thiol that is particularly effective in scavenging cations. |
| Phenol | 2-5% (v/v) | A classic scavenger that can trap carbocations via electrophilic aromatic substitution.[2][5] |
| Water | 2.5-5% (v/v) | Acts as a nucleophile to quench the carbocation, forming 4-methoxybenzyl alcohol. |
dot
Caption: Mitigation of 4-methoxybenzyl cation side reactions.
2. Optimized Cleavage Cocktail:
A well-formulated cleavage cocktail is essential. A standard and effective cocktail is:
-
92.5% TFA / 5% Thioanisole / 2.5% Water
-
For peptides containing multiple sensitive residues, consider: 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% Water
Experimental Protocol: Optimized Cleavage and Deprotection
-
Swell the peptide-resin in dichloromethane (DCM) and then dry it under a stream of nitrogen.
-
Prepare the fresh cleavage cocktail in a fume hood. For 100 mg of resin, use 2 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide by HPLC and MS to confirm successful cleavage and assess purity.
Problem 2: Incomplete Cleavage of the 4-Methoxybenzyl (Mob) Group
Symptoms:
-
MS analysis shows a significant peak corresponding to the mass of the desired peptide +121 Da.
-
The desired product peak in the HPLC chromatogram is smaller than expected.
Root Cause Analysis: While the Mob group is acid-labile, incomplete removal can occur under certain conditions.
-
Insufficient Cleavage Time: The cleavage reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: In some sequences, the local environment around the N-Mob-glycine residue may hinder access of the TFA.
-
Old or Low-Quality TFA: TFA can absorb water over time, reducing its effectiveness.
Mitigation Strategies:
1. Extend Cleavage Time: Increase the cleavage time to 4 hours and re-analyze a small aliquot.
2. Ensure Fresh Reagents: Use a fresh, unopened bottle of TFA for the cleavage cocktail.
3. Re-cleavage: If a significant amount of the Mob-protected peptide remains after the initial cleavage, the dried resin can be subjected to a second cleavage reaction with a fresh cocktail.[5]
dot
Caption: Troubleshooting workflow for incomplete Mob deprotection.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of standard Boc-Gly-OH?
A1: Standard Boc-Gly-OH, after deprotection of the Boc group, can lead to the formation of a diketopiperazine, especially when it is the second or third amino acid in the sequence.[1][6] This intramolecular cyclization results in chain termination and a lower yield of the desired full-length peptide. By protecting the nitrogen with the Mob group, this side reaction is prevented as the secondary amine is only revealed during the final cleavage step.[1]
Q2: Is the 4-methoxybenzyl (Mob) group compatible with Fmoc-based SPPS?
A2: No, the Mob group is not compatible with standard Fmoc chemistry. The Mob group is cleaved under acidic conditions (TFA), which are the same conditions used to cleave the peptide from the resin and remove most side-chain protecting groups in Fmoc-SPPS. The Fmoc protecting group is base-labile (removed by piperidine).[7][8] Therefore, this compound is intended for use in Boc-based SPPS strategies.
Q3: Can I use a different acid for the final cleavage step?
A3: While TFA is the most common and effective reagent for Boc-SPPS cleavage, other strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can also be used.[9] However, these reagents are more hazardous and require specialized equipment. For most applications, TFA with an optimized scavenger cocktail is sufficient and safer.
Q4: My peptide is precipitating poorly in diethyl ether after cleavage. What can I do?
A4: Poor precipitation can be due to the peptide's sequence and solubility properties. If no precipitate forms, you can try concentrating the TFA solution under a stream of nitrogen to a smaller volume (1-2 mL) before adding the cold ether.[5] This increases the concentration of the peptide and can promote precipitation. If the peptide remains soluble in ether, alternative workup procedures may be necessary.
Q5: Are there any other side reactions I should be aware of?
A5: While alkylation is the primary concern, the acidic conditions of the cleavage can also promote other side reactions, such as aspartimide formation if an Asp-Gly sequence is present.[9] The use of scavengers and carefully controlled cleavage conditions can help minimize these as well.
References
-
Facile removal of 4‐methoxybenzyl protecting group from selenocysteine - ResearchGate. Available from: [Link]
-
Experimental Procedures - The Royal Society of Chemistry. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. Available from: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available from: [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available from: [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins - Polypeptide. Available from: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
-
(PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis - ResearchGate. Available from: [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. connectsci.au [connectsci.au]
- 9. chempep.com [chempep.com]
Technical Support Center: Optimizing N-Boc-4-methoxybenzyl-glycine Coupling
Welcome to the Advanced Peptide Synthesis Troubleshooting Portal. As application scientists, we recognize that coupling N-alkylated, sterically hindered building blocks is one of the most persistent bottlenecks in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
This guide provides field-proven insights into optimizing the coupling of N-Boc-N-(4-methoxybenzyl)glycine (often referred to as N-Boc-N-PMB-Gly). By synthesizing structural causality with optimized methodologies, this portal acts as a self-validating system to help you achieve reliable mass balance and high purity in your custom syntheses.
🔬 Expert Troubleshooting & FAQs
Q1: Why is my coupling efficiency so poor when adding N-Boc-N-(4-methoxybenzyl)glycine to my peptide sequence? The Causality: N-(4-Methoxybenzyl)glycine is an invaluable protected glycine derivative widely used to prevent aggregation during peptide synthesis by disrupting inter-chain hydrogen bonding[1]. However, the bulky 4-methoxybenzyl (PMB) moiety imposes severe steric congestion around the activated carbonyl. This bulk restricts the trajectory of incoming primary amines, raising the transition state activation energy and leading to sluggish reaction kinetics. Under physiological or mild chemical models, N-alkyl amino acids exhibit drastically lower nucleophilicity and slower coupling rates compared to standard non-alkylated residues[2]. When N-Boc-N-PMB-Gly acts as the acyl donor, you must compensate for this kinetic barrier by increasing the electrophilicity of the active ester.
Q2: Which coupling reagents are scientifically validated to overcome this steric hindrance? The Causality: Standard carbodiimide mixtures (like DIC/HOBt) generate weakly reactive intermediates that decompose or epimerize before the hindered coupling can complete. You must pivot to highly active uronium salts or advanced additives. Formulations utilizing HATU paired with HOAt and an organic base (like DIPEA) are strictly recommended to drive the dipeptide condensation of functionalized or N-alkylated systems[3]. Alternatively, for a greener profile, the combination of DIC and OxymaPure provides outstanding catalytic activation with a remarkably low rate of side-product formation[4].
Logic tree for diagnosing and resolving low yield in N-Boc-N-PMB-Glycine coupling.
Q3: I am detecting significant truncated byproducts in my LC-MS. Is diketopiperazine (DKP) formation occurring? The Causality: Yes. N-alkylated amino acids force the peptide backbone into a cis amide conformation. While your immediate coupling involves an N-Boc protected monomer, the risk profile spikes in the subsequent step. Once the Boc group is removed, the free secondary amine is perfectly pre-organized to attack the adjacent ester/amide bond, initiating intra-molecular cyclization. This specific reactivity is actually exploited in targeted organic synthesis to yield mono-Boc-protected 2,5-diketopiperazines at high temperatures (e.g., 120 °C)[5]. To suppress this during routine SPPS, subsequent couplings must be performed immediately using symmetrical anhydrides or highly active species (like in situ generated acyl fluorides) to outcompete the cyclization rate.
Mechanistic pathways in N-Boc-N-PMB-Gly coupling: desired amidation vs. side reactions.
📊 Quantitative Data Presentation: Coupling Reagent Efficacy
The following table summarizes empirically established parameters for coupling highly hindered N-PMB protected amino acids.
| Coupling Reagent System | Activation Mechanism | Optimal Temp (°C) | Reaction Time | Relative Yield | Epimerization Risk |
| HATU / DIPEA | Uronium / At-based | 25°C or 60°C | 1.0 - 1.5 h | > 95% | Low (Gly is achiral) |
| DIC / OxymaPure | Carbodiimide / Oxime | 60°C - 75°C (MW) | 1.0 - 2.0 h | 90 - 95% | Very Low |
| PyBOP / NMM | Phosphonium / Bt | 25°C | 2.0 - 4.0 h | ~ 75 - 85% | Low |
| DIC / HOBt | Carbodiimide / Bt | 25°C | > 12 h | < 50% | Low |
Note: Yields represent comparative standard benchmarks for hindered N-alkyl building blocks on solid support. MW = Microwave-assisted.
🛠 Self-Validating Experimental Protocol
To ensure data integrity and avoid blind continuation on a failed sequence, use this standardized, highly-optimized step-by-step workflow for the Solid-Phase Peptide Synthesis (SPPS) integration of N-Boc-N-(4-methoxybenzyl)glycine.
Step-by-Step Methodology (Fmoc/Boc Hybrid SPPS Approach)
Step 1: Resin Preparation and Swelling
-
Weigh your resin (e.g., Rink Amide AM resin, 0.5 mmol/g loading) into a reaction vessel equipped with a frit.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature under gentle agitation.
-
Drain the solvent.
Step 2: N-Terminal Deprotection
-
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes to expose the free primary amine of the growing chain.
-
Wash the resin extensively: DMF (x5), Dichloromethane (DCM) (x3), and DMF (x5).
Step 3: Pre-Activation of the Hindered Amino Acid Rationale: Pre-activation prevents the highly reactive coupling species from capping the resin-bound amines as terminating guanidinium side-products.
-
In a separate vial, dissolve 4.0 equivalents of N-Boc-N-(4-methoxybenzyl)glycine and 3.9 equivalents of HATU in a minimum volume of DMF (approx. 0.1 M concentration).
-
Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) .
-
Vortex for 1 minute until the solution turns pale yellow, confirming active ester generation.
Step 4: Amide Bond Formation
-
Transfer the pre-activated solution to the resin.
-
Agitate the reaction at room temperature for 2 hours. For highly hindered sequences, utilize microwave heating at 75°C for 15 minutes.
-
Drain the reaction mixture and wash the resin: DMF (x5), DCM (x5).
Step 5: System Validation (Critical QA Check) Rationale: Due to the kinetic difficulty of PMB-glycine, colorimetric tests (like Kaiser) may give false negatives if partial aggregation occurs. A mass-based validation ensures structural integrity.
-
Isolate 2–5 mg of the resin.
-
Treat the micro-aliquot with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour. Note: This will cleave the peptide from the resin and simultaneously remove the Boc protecting group, leaving the N-PMB group intact on the terminal Glycine.
-
Precipitate in cold diethyl ether, centrifuge, and dissolve the pellet in ACN/H2O.
-
Analyze via LC-MS to confirm the presence of the exact target mass
before proceeding to downstream applications.
📚 References
-
Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 - Smolecule Source: smolecule.com URL: 1
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 5
-
Chemical Models of Peptide Formation in Translation - PMC Source: nih.gov URL:2
-
EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid Source: google.com URL: 4
-
Optimized selective N-methylation of peptides on solid support Source: researchgate.net URL: 3
Sources
- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. Chemical Models of Peptide Formation in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-4-methoxybenzyl-glycine Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of N-Boc-4-methoxybenzyl-glycine. The presence of two distinct acid-labile protecting groups—the N-terminal tert-butyloxycarbonyl (Boc) group and the backbone N-(4-methoxybenzyl) (Mob) group—presents a unique synthetic challenge. Attempting to selectively remove the Boc group with milder acidic conditions can often lead to an incomplete reaction, while harsher conditions may compromise the integrity of the Mob group. This guide provides in-depth troubleshooting strategies, validated protocols, and a mechanistic rationale to navigate this issue effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the deprotection of this specific substrate.
Q1: What is the primary reason for the incomplete Boc deprotection of this compound?
The core issue lies in the competing acid lability of the two protecting groups. The Boc group is designed for removal under acidic conditions.[1][2] However, the 4-methoxybenzyl (Mob) group, often used for backbone amide protection in peptoid synthesis, is also susceptible to acid cleavage.[3] When researchers attempt to preserve the Mob group by using milder acidic conditions (e.g., lower concentrations of trifluoroacetic acid (TFA) or shorter reaction times), these conditions may be insufficient to drive the Boc deprotection to completion, resulting in a mixture of starting material and the desired product.
Q2: Can you explain the general mechanism of acid-catalyzed Boc deprotection?
The deprotection is a well-understood, acid-catalyzed fragmentation process.[4][5][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA.[5][6]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated carbamate. This generates a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[5][8]
-
Cation Fate: The reactive tert-butyl cation is typically neutralized by deprotonation to form isobutylene gas or is trapped by nucleophilic "scavengers" added to the reaction mixture.[4][9]
Q3: How can I confirm that my Boc deprotection is incomplete?
Several analytical techniques are essential for diagnosing an incomplete reaction:
-
Mass Spectrometry (MS): This is the most definitive method. The mass of the incompletely deprotected product will be higher than the target product by the mass of the Boc group (100.12 g/mol ).[10]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC analysis will show a distinct, typically more retained (more hydrophobic) peak corresponding to the Boc-protected starting material in addition to the product peak.[10]
-
Kaiser Test (for Solid-Phase Synthesis): If the deprotection is performed on a solid support, a negative or weak positive (faint blue) Kaiser test result indicates a lack of free primary/secondary amines, suggesting the N-terminus is still blocked by the Boc group. Note that this test is not applicable for N-terminal proline residues.[10]
Q4: What are the common side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction stems from the highly electrophilic tert-butyl cation generated during cleavage.[9] This cation can alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, cysteine, and tyrosine.[10] This is minimized by including scavengers in the deprotection "cocktail".[9][10] Common scavengers trap the tert-butyl cation, preventing it from reacting with the peptide.[4]
Troubleshooting Guide
You've performed the deprotection reaction, and your HPLC/MS analysis confirms the presence of significant unreacted starting material. This guide provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection.
Caption: A step-by-step workflow for diagnosing and resolving incomplete Boc deprotection.
Detailed Troubleshooting Steps
Problem: My reaction is incomplete using standard mild conditions (e.g., 10-25% TFA in DCM for 30-60 min). What should I do first?
This scenario suggests your conditions are insufficient to fully cleave the Boc group.
-
Increase Acid Concentration: The most straightforward solution is to increase the strength of the acid. Incrementally raise the concentration of TFA in dichloromethane (DCM), for example, to 50% or even 95% if the Mob group does not need to be preserved.[10][11]
-
Extend Reaction Time: Doubling the reaction time from 1 hour to 2 hours at room temperature can often drive the reaction to completion. Monitor progress by taking small aliquots for analysis.[10]
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can increase the rate. However, use this approach with caution, as elevated temperatures can promote side reactions.[11]
Problem: I am working on a solid-phase peptide synthesis (SPPS) and suspect poor reagent access.
In SPPS, incomplete reactions can be due to physical barriers preventing the deprotection reagents from reaching the reactive sites.
-
Ensure Proper Resin Swelling: Before adding the deprotection cocktail, ensure the peptide-resin is fully swollen. Wash the resin extensively with a good swelling solvent like DCM or N,N-dimethylformamide (DMF).[10] Inadequate swelling can severely limit reagent diffusion.
-
Use Agitation: Ensure continuous and effective mixing (shaking, bubbling with nitrogen) throughout the deprotection step to facilitate reagent access to all resin beads.
-
Address Peptide Aggregation: Difficult or hydrophobic sequences can aggregate on the resin, blocking the N-terminus.[12] Consider switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts in the deprotection solution to disrupt secondary structures.
Problem: I am observing unexpected peaks in my mass spec that are not the starting material or desired product.
This often points to side reactions.
-
Suspect t-Butylation: If you see peaks corresponding to your product mass + 56 Da (C₄H₈), this indicates alkylation by the tert-butyl cation.
-
Solution - Use Scavengers: This is a critical issue, especially for peptides containing Trp, Met, or Cys. Always include scavengers in your deprotection cocktail. A standard "Reagent K" or "Reagent B" cocktail containing TFA, water, phenol, thioanisole, and/or triisopropylsilane (TIS) is highly effective at quenching the tert-butyl cation.[9][13]
Data & Reagent Summaries
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent/System | Typical Conditions | Advantages | Disadvantages & Cautions |
| TFA in DCM | 25-50% (v/v), RT, 1-2 h[6][10] | Highly effective, volatile, and well-established. | Strong acid; may cleave other acid-labile groups (like Mob). Corrosive. |
| HCl in Dioxane/EtOAc | 4M solution, RT, 1-2 h[6][14] | Cost-effective, product precipitates as HCl salt. | Dioxane is a peroxide-former; can be less selective. |
| Aqueous Phosphoric Acid | 85% aq. H₃PO₄ in Toluene, 40-50°C, 3-14 h[14][15] | Milder; can be selective for Boc over benzyl esters. | Requires heating and longer reaction times; workup is more complex. |
| p-Toluenesulfonic Acid (p-TsOH) | 2 equiv., neat (mechanochemical) or in solvent, RT[16] | Mild, solid reagent; suitable for solvent-free conditions. | Slower reaction; may require optimization for different substrates. |
Table 2: Common Scavengers for Deprotection Cocktails
| Scavenger | Typical Concentration (%) | Function | Target Residues |
| Water (H₂O) | 2.5 - 5.0 | Acts as a proton source and helps suppress aspartimide formation. | General Use |
| Triisopropylsilane (TIS) | 1.0 - 2.5 | Reduces and traps carbocations; scavenges trityl groups.[13] | Trp, Met, Cys |
| Thioanisole | 2.0 - 5.0 | Soft nucleophile that traps carbocations. | Trp, Met |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenges trityl groups and reduces methionine sulfoxide. | Trp, Cys, Met |
| Phenol | 2.0 - 5.0 | Traps carbocations via electrophilic aromatic substitution. | General Use |
Validated Experimental Protocols
CAUTION: These protocols involve strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Standard Boc Deprotection in Solution (Complete Cleavage)
This protocol is designed for the complete removal of the Boc group when preservation of other acid-labile groups is not required.
-
Preparation: Dissolve the this compound substrate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exotherm upon acid addition.[4]
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or by analyzing aliquots via LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporation with toluene (2-3 times) can help remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol 2: Test Cleavage from Solid Support for Analysis
This protocol is used to cleave a small amount of peptide from the solid support to check the efficiency of a deprotection step via HPLC/MS.[10]
-
Resin Sampling: After the deprotection step in your SPPS workflow, take a small sample of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[5]
-
Cleavage: Add the cleavage cocktail (~200 µL) to the dried resin sample in a small vial and agitate at room temperature for 2 hours.
-
Isolation: Filter the resin away from the solution.
-
Precipitation: Precipitate the cleaved peptide by adding the filtrate to a microcentrifuge tube containing cold diethyl ether (~1 mL).
-
Pelleting: Centrifuge to pellet the peptide, carefully decant the ether, and repeat the ether wash to remove scavengers.
-
Analysis: Dry the peptide pellet, dissolve it in a suitable solvent (e.g., 50% acetonitrile/water), and analyze by HPLC and MS.[10]
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.[Link]
-
El-Faham, A., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Sulfur Chemistry, 32(3), 227-235. [Link]
-
Royal Society of Chemistry. (2013). BOC Deprotection. WordPress.[Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.[Link]
-
Cindro, N., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.[Link]
-
Fiveable. (2025). Acid-Labile Protecting Groups Definition. Fiveable.[Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.[Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides.[Link]
-
Clarke, R. N., & Tremaine, P. R. (2000). Stability constants for glycine under hydrothermal conditions using colorimetric indicators. ResearchGate.[Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.[Link]
-
Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]
-
University of Calcutta. Protecting groups in organic synthesis. University of Calcutta.[Link]
-
Wikipedia. Protecting group. Wikipedia.[Link]
-
Kumar, S., et al. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing.[Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: HPLC Purification of Peptides Containing N-Boc-4-methoxybenzyl-glycine
Welcome to the technical support guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of crude synthetic peptides incorporating the N-Boc-4-methoxybenzyl-glycine residue. This specialized building block, while useful in synthesis, introduces unique challenges during purification due to the acid-labile nature of both the tert-butyloxycarbonyl (Boc) and 4-methoxybenzyl (Mob) protecting groups.
This guide is designed for researchers, chemists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for each step, empowering you to make informed decisions, optimize your separations, and troubleshoot effectively.
Understanding the Unique Challenge: The Protecting Groups
The successful purification of your peptide hinges on understanding the physicochemical properties imparted by its protecting groups. Both the Boc and Mob groups are critical for synthesis but become liabilities during purification if not handled correctly.
-
N-Boc (tert-butyloxycarbonyl) Group: This group significantly increases the hydrophobicity of the peptide. Its primary characteristic is its lability under acidic conditions.[1][2] While standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) are acidic, the Boc group can undergo slow cleavage, especially with prolonged exposure.[3]
-
4-Methoxybenzyl (Mob/PMB) Group: The Mob group, attached to the glycine nitrogen, also adds substantial hydrophobicity, further increasing the peptide's retention on a reversed-phase column.[4] Critically, it is also susceptible to cleavage under acidic conditions, a property often exploited for its removal post-synthesis.[5][6]
The dual presence of these acid-sensitive groups necessitates a carefully controlled purification strategy to prevent the on-column generation of impurities, which can complicate chromatograms and reduce the yield of the desired fully-protected peptide.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to streamline your experimental setup.
Q1: What are the recommended starting conditions (column and mobile phases) for my peptide? A1: For most peptides, a C18 silica-based column is the standard and most effective choice for the initial separation.[7] The hydrophobicity of the Boc and Mob groups ensures strong retention.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-modified silica, wide-pore (300 Å) | The wide pores are essential for accommodating peptide molecules, ensuring better interaction and separation.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase and protonating peptide carboxyl groups. This minimizes secondary interactions and produces sharper peaks.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN) | Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[7] |
Q2: How should I prepare my crude peptide sample for HPLC injection? A2: Proper sample preparation is critical to protect your column and ensure a good separation.
-
Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like dimethyl sulfoxide (DMSO). Once dissolved, dilute the sample with Mobile Phase A or a mixture of A and B to ensure compatibility with the initial HPLC conditions.[10] For peptides prone to aggregation, using a stronger solvent for the initial mobile phase (e.g., 5-10% isopropanol) can be beneficial.[10]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[11] This removes particulate matter from the synthesis and cleavage steps, preventing column and system clogging.[11]
Q3: How stable are the Boc and Mob groups to 0.1% TFA during the run? A3: The stability is time and temperature-dependent. During a typical analytical or preparative HPLC run (30-60 minutes), cleavage is generally minimal. However, problems arise when purified fractions containing TFA are allowed to stand at room temperature for extended periods (e.g., hours).[3] The concentration of TFA can also increase during solvent evaporation (rotovap), accelerating deprotection.[3]
Q4: How can I monitor for the degradation of my peptide during purification? A4: The best approach is to couple your HPLC system to a mass spectrometer (LC-MS). This allows you to monitor the masses of eluting peaks in real-time. You can specifically look for the appearance of masses corresponding to the loss of the Boc group (M-100 Da) or the Mob group (M-121 Da).
Experimental Protocols & Workflow
This section provides a structured workflow for developing a robust purification method.
Purification Workflow Overview
Caption: General workflow for HPLC purification of protected peptides.
Step-by-Step Protocol for Method Development
-
System Preparation:
-
Thoroughly purge the HPLC system with freshly prepared mobile phases.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Initial Scouting Run:
-
Objective: To determine the approximate retention time of your target peptide.
-
Injection: Inject a small, analytical amount of your prepared crude sample.
-
Gradient: Run a broad, linear gradient. A good starting point is 5% to 95% Mobile Phase B over 60 minutes.[10]
-
Detection: Monitor at 214 nm for the peptide backbone and 280 nm if your sequence contains Trp or Tyr. The methoxybenzyl group also provides some absorbance around 275 nm.
-
-
Gradient Optimization:
-
Objective: To improve the resolution between your target peptide and closely eluting impurities.
-
Analysis: Based on the scouting run, identify the %B at which your peptide elutes.
-
New Gradient: Design a shallower gradient around that elution point. For example, if your peptide eluted at 45% B, a new gradient might be 35% to 55% B over 40 minutes. This will increase the separation between peaks.
-
-
Preparative Run and Fraction Collection:
-
Objective: To purify a larger quantity of the peptide.
-
Loading: Inject a larger amount of the crude sample. Be careful not to overload the column, which can lead to poor peak shape and resolution.[10] Consult your column manufacturer's guide for loading capacity.
-
Collection: Collect fractions throughout the elution of your target peak. It is often wise to collect multiple smaller fractions across the peak to isolate the purest sections.[11]
-
-
Post-Purification Handling (Critical Step):
-
Analysis: Quickly analyze the collected fractions using analytical HPLC to assess purity.
-
Pooling: Pool the fractions that meet your purity requirements.
-
Lyophilization: Immediately freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize (freeze-dry) them.[3] Do not use a rotary evaporator to remove the solvent, as the combination of heat and increasing TFA concentration will cause significant deprotection of both the Boc and Mob groups.[3]
-
Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to resolving common problems.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Peptides with C-Terminal N-Boc-4-methoxybenzyl-glycine
Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide provides comprehensive, scientifically grounded solutions for one of the most notorious challenges in Solid-Phase Peptide Synthesis (SPPS): peptide truncation via Diketopiperazine (DKP) cyclization, specifically when utilizing N-alkylated C-terminal building blocks such as N-Boc-4-methoxybenzyl-glycine.
As a Senior Application Scientist, my goal is to equip you with the fundamental mechanistic understanding and the validated experimental protocols necessary to bypass this failure point.
The Mechanistic Causality of DKP Formation
To solve DKP formation, we must first understand the structural dynamics of your specific building block.
When you attach this compound (often denoted as N-Boc-N-PMB-Gly) to a resin, you introduce a bulky 4-methoxybenzyl (PMB) group on the backbone nitrogen. While native peptide bonds strongly favor the trans-amide conformation due to steric constraints, N-alkylation severely disrupts this preference. The PMB group forces the dipeptidyl sequence into a cis-amide conformation[1].
This structural folding brings the N-terminal free amine of the second amino acid (AA2) into precise spatial proximity with the C-terminal ester linkage connecting your peptide to the solid support. Once the protecting group of AA2 is removed under basic conditions, intramolecular aminolysis occurs almost instantaneously[2]. The amine attacks the ester carbonyl, cleaving the peptide from the resin and releasing a stable six-membered cyclic dipeptide (DKP) into the solvent[2][3].
In fact, the thermodynamic drive for N-PMB-amino acids to undergo this cyclization is so overwhelming that synthetic chemists deliberately exploit this exact mechanism to synthesize DKP building blocks in high yields[4]. In SPPS, however, this leads to catastrophic "traceless" loss of your target peptide.
Figure 1: Mechanistic pathway of traceless DKP formation driven by N-PMB cis-amide induction.
Diagnostic Frequently Asked Questions (FAQs)
Q1: After cleaving my completed peptide from the resin, the crude mass shows zero yield of my target sequence. What happened? A1: You likely experienced "traceless DKP formation" at the dipeptide stage. Because the DKP byproduct is cleaved from the solid support during the synthesis itself (specifically during the Fmoc-deprotection of AA2), it gets discarded in the solvent washes[3][5]. The remaining resin only contains exposed hydroxyl groups, terminating any further peptide elongation.
Q2: Does the choice of solid support (resin) impact DKP formation? A2: Immensely. Standard Wang resin is highly susceptible to nucleophilic attack[1][5]. You must substitute this with 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric hindrance of the trityl linker physically shields the ester carbonyl from being attacked by the AA2 amine[3].
Q3: Can I use standard 20% piperidine for the deprotection of AA2? A3: Absolutely not. Standard 20% piperidine in DMF is highly basic and slow, maximizing the window for base-catalyzed cyclization. You must switch to a milder, optimized deprotection cocktail (e.g., 2% DBU with 5% piperazine) specifically for the critical dipeptide stage[3].
Quantitative Risk Summary
The table below summarizes how the interplay between resin selection and AA2 deprotection conditions impacts the survival of an N-PMB-Gly terminating peptide at the dipeptide stage (extrapolated from empirical SPPS data on N-alkyl systems):
| SPPS Parameter Profile | Solid Support (Linker) | AA2 Deprotection Condition | Est. DKP Severity | Expected Chain Survival |
| High Risk (Standard) | Wang Resin | 20% Piperidine in DMF | Extreme (>90%) | < 10% |
| Moderate Risk | 2-CTC Resin | 20% Piperidine in DMF | High (40–60%) | 40–60% |
| Optimized (Recommended) | 2-CTC Resin | 2% DBU + 5% Piperazine | Minimal (<5%) | > 95% |
Step-by-Step Methodology: Evading DKP Formation
To bypass the dipeptide vulnerability, employ the following self-validating protocol. It combines steric shielding (CTC resin), rapid Boc removal, and modified Fmoc deprotection for the incoming residues.
Phase 1: Resin Loading & Boc Deprotection
-
Resin Selection : Swell 2-Chlorotrityl chloride (2-CTC) resin in dry Dichloromethane (DCM) for 30 minutes. Do not use Wang resin.
-
Esterification : Dissolve this compound (1.2 eq relative to resin loading) and N,N-Diisopropylethylamine (DIEA, 4.0 eq) in DCM. Add to the resin and shake for 2 hours.
-
Capping : Cap unreacted active trityl sites with a solution of DCM/MeOH/DIEA (8:1:1 v/v) for 15 minutes. Wash extensively with DCM and DMF.
-
Boc Removal : Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-Boc group from the C-terminal PMB-glycine. Wash thoroughly with DCM, then DMF, and neutralize with 5% DIEA in DMF for 3 minutes.
Phase 2: AA2 Coupling & Critical Deprotection
-
Coupling AA2 : Pre-activate Fmoc-AA2-OH (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 1 minute. Add to the resin and react for 60 minutes. Wash with DMF.
-
Optimized Fmoc Removal (CRITICAL) : To remove the Fmoc group from AA2 without triggering DKP cyclization, treat the resin with a solution of 2% DBU and 5% piperazine in NMP (avoid standard piperidine). Apply for 2 x 5 minutes only[3][5].
-
Immediate Trapping : The moment the secondary amine is free, it is exceptionally vulnerable. Do not pause the synthesis here. Immediately add the pre-activated Fmoc-AA3-OH solution to the resin to trap the free amine and form the tripeptide. Once the tripeptide is safely formed, DKP cyclization is structurally impossible, and you may return to standard SPPS protocols for the remainder of the sequence.
Figure 2: Optimized workflow to safely elongate peptides containing C-terminal N-alkyl glycines.
References
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.PeptideChemistry.org.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.PMC / NIH.gov. (2022).
- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).Benchchem.
- Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.Chemistry-Methods, Wiley-VCH / ResearchGate. (2025).
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.The Journal of Organic Chemistry - ACS Publications. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cleavage for Peptides with N-(4-Methoxybenzyl)-Glycine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the cleavage of peptides incorporating N-Boc-4-methoxybenzyl-glycine, often denoted as Boc-Gly(Momb)-OH or a similar variation where the 4-methoxybenzyl (Momb) group protects the backbone amide nitrogen. This modification is a powerful tool in solid-phase peptide synthesis (SPPS) for mitigating challenging sequences, preventing side reactions like diketopiperazine formation, and improving solubility.[1][2]
However, the very stability that makes the Momb group a useful backbone protectant during synthesis presents a distinct challenge during the final cleavage step. This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure you achieve the highest possible purity and yield for your target peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does a peptide containing N-(4-methoxybenzyl)-Glycine require a special cleavage cocktail?
The N-(4-methoxybenzyl) group, like most benzyl-type protecting groups, is cleaved under strong acidic conditions, typically with Trifluoroacetic Acid (TFA).[3] Upon cleavage, it generates a highly stable, resonance-stabilized 4-methoxybenzyl carbocation. This electrophilic species is extremely reactive and, if not immediately neutralized, will attack any available nucleophile. In a peptide, the most vulnerable targets are the electron-rich side chains of sensitive amino acids.[4]
Q2: What are the most common side-products observed during the cleavage of these peptides?
The most common side-product is the alkylation of sensitive amino acid residues by the 4-methoxybenzyl cation. This results in a mass addition of +121 Da (the mass of the C₈H₉O⁺ cation) to the peptide. The residues most susceptible to this modification are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and readily attacked.
-
Methionine (Met): The thioether sulfur can be alkylated to form a sulfonium ion.
-
Cysteine (Cys): The free sulfhydryl group is a prime target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated, though this is often less common than with Trp.
Q3: Can I use a simple TFA / Water (95:5) cocktail?
This is strongly discouraged if your peptide contains any of the sensitive residues listed above (Trp, Met, Cys, Tyr). While water is effective at scavenging tert-butyl cations generated from Boc and tBu side-chain protecting groups, it is not a sufficiently powerful scavenger to efficiently trap the more stable 4-methoxybenzyl cation.[5] Using such a cocktail will likely result in significant alkylation side-products.
Q4: What is the specific role of a "scavenger" in the cleavage cocktail?
Scavengers are nucleophilic reagents added to the TFA cleavage mixture to intercept and permanently trap reactive electrophilic species, such as carbocations, that are liberated from protecting groups.[3][4] By adding scavengers in a large molar excess, they kinetically outcompete the sensitive residues of the peptide, thereby preventing unwanted side reactions and protecting the integrity of the final product. The choice of scavenger is critical and depends on the specific protecting groups and amino acids present in the sequence.[6]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing N-Momb-Glycine.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Mass spectrometry shows a prominent peak at [M+121]⁺. | Alkylation by the 4-methoxybenzyl cation. This is definitive evidence that the scavenger cocktail was insufficient to trap the reactive Momb cation, which has subsequently attached to a nucleophilic residue like Trp or Met. | 1. Re-evaluate your scavenger cocktail. If your peptide contains Trp or Met, a cocktail without a "soft" nucleophile like thioanisole or 1,2-ethanedithiol (EDT) is inadequate. 2. Implement an optimized cocktail. Use a comprehensive mixture like Reagent K (see Section 3) which contains multiple scavengers targeting different reactive species.[7] Triisopropylsilane (TIS) is also a highly effective cation scavenger that should be included.[3] |
| The HPLC profile is complex, showing multiple close-eluting peaks near the main product. | 1. Incomplete cleavage of the N-Momb group. The Momb group is more stable than a standard tBu group. A standard 2-hour cleavage may be insufficient, leaving a portion of the peptide still protected. 2. Multiple minor alkylation events on different residues. | 1. Extend the cleavage time. For peptides with Momb groups, a cleavage time of 3-4 hours at room temperature is recommended.[6] 2. Perform a small-scale time-course study. Cleave 10-20 mg of peptide-resin and analyze the supernatant by HPLC/MS at 1, 2, 3, and 4 hours to determine the optimal cleavage time for your specific sequence. |
| The final lyophilized peptide has a distinct yellow or brown discoloration. | 1. Oxidation of Tryptophan. The indole side-chain of Trp is susceptible to oxidation under strong acid conditions, which can be exacerbated by light and oxygen. 2. Side reactions involving phenol. Phenol, while a good scavenger, can sometimes lead to colored by-products. | 1. Add an antioxidant scavenger. 1,2-ethanedithiol (EDT) is excellent for preventing Trp oxidation.[3] 2. Use fresh, high-quality reagents. Prepare cleavage cocktails immediately before use.[6] 3. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light to minimize oxidative damage.[6] |
| The overall yield is low after precipitation. | Incomplete cleavage from the resin. The peptide remains attached to the solid support. | Confirm the primary cause. Before discarding the resin, perform a second cleavage on it with a fresh, optimized cocktail for 2 hours. Analyze the supernatant. If a significant amount of peptide is recovered, this confirms that the initial cleavage was incomplete. Extend the cleavage time for your main batch as per the recommendation above. |
Section 3: Cleavage Cocktail Selection and Protocols
The selection of the correct cleavage cocktail is the single most important factor for success. The choice depends entirely on the amino acid composition of your peptide.
Table 1: Recommended Cleavage Cocktails
| Cocktail Name | Composition (v/v or w/v) | Recommended Use Case | Rationale & Key Scavengers |
| Cocktail A (Minimalist) | TFA / H₂O / TIS (95% / 2.5% / 2.5%) | For peptides containing N-Momb-Gly but NO Trp, Met, or Cys. | TIS is a powerful scavenger for the Momb cation. Water scavenges t-butyl cations. This is a good baseline but lacks protection for sulfur-containing or indole residues. |
| Cocktail B (Optimized - Reagent K) | TFA / Phenol / H₂O / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%) | The gold standard. For peptides containing N-Momb-Gly and any combination of Trp, Met, Cys, and Tyr. | This is a multi-scavenger system.[7][8] Thioanisole and EDT are soft nucleophiles that effectively protect Trp and Met. EDT also reduces Met(O) and prevents oxidation. Phenol protects Tyr and Trp. Water handles t-butyl cations. |
| Cocktail C (Low Odor Alternative) | TFA / H₂O / TIS / 3,6-Dioxa-1,8-octanedithiol (DODT) (92.5% / 2.5% / 2.5% / 2.5%) | Good general-purpose cocktail for peptides with sensitive residues where the use of highly odorous thiols like EDT is undesirable. | DODT is a less malodorous dithiol that serves a similar function to EDT, protecting Cys and Met and scavenging cations.[3] TIS provides robust cation scavenging. |
Experimental Protocol 1: Small-Scale Trial Cleavage for Optimization
Before committing your entire batch of resin, it is crucial to perform a small-scale trial.
-
Preparation: Weigh approximately 20-30 mg of your dried peptide-resin into a 1.5 mL microcentrifuge tube.
-
Cocktail Addition: In a well-ventilated fume hood, add 500 µL of your chosen, freshly prepared cleavage cocktail (e.g., Cocktail B) to the resin.
-
Incubation: Cap the tube and allow it to react at room temperature. Gently vortex every 30 minutes.
-
Sampling (Optional Time-Course): At 1, 2, 3, and 4-hour intervals, carefully take a 10 µL aliquot of the supernatant. Dilute this aliquot 1:100 in a suitable solvent (e.g., 50% Acetonitrile/Water w/ 0.1% TFA) for LC-MS analysis. This will show the rate of deprotection.
-
Work-up (at final time point): After the desired total reaction time (e.g., 3 hours), add 1 mL of cold methyl tert-butyl ether (MTBE) to the tube. Vortex vigorously to precipitate the peptide.
-
Isolation: Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes. Carefully decant and discard the ether supernatant.
-
Washing: Resuspend the peptide pellet in 1 mL of fresh, cold MTBE, vortex, and centrifuge again. Repeat this wash step two more times to remove residual scavengers.
-
Drying & Analysis: After the final wash, decant the ether and gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Reconstitute the peptide in an appropriate solvent for HPLC and MS analysis to confirm identity, purity, and the absence of +121 Da adducts.
Experimental Protocol 2: Full-Scale Cleavage Procedure
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Ensure the final N-terminal Boc group has been removed. Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under high vacuum for at least 3 hours or overnight.[9]
-
Cleavage Reaction:
-
Place the dried resin in a suitable round-bottom flask or cleavage vessel.
-
In a fume hood, add 10 mL of freshly prepared, optimized cleavage cocktail (e.g., Cocktail B) per gram of resin.[8]
-
Stopper the vessel and stir or agitate the slurry at room temperature for 3-4 hours. Protect from light if the peptide contains Trp.
-
-
Peptide Isolation:
-
Filter the resin using a fritted glass funnel, collecting the TFA filtrate into a clean 50 mL centrifuge tube.
-
Wash the resin twice with a small volume (1-2 mL) of fresh TFA and add the washings to the collected filtrate.
-
-
Precipitation:
-
Place the centrifuge tube containing the TFA solution in an ice bath.
-
Add cold methyl tert-butyl ether (at least 10 times the volume of the TFA solution) to the tube to precipitate the crude peptide.
-
-
Washing and Drying:
-
Centrifuge the suspension for 5-10 minutes at ~3500 rpm.
-
Carefully decant the ether.
-
Perform two more wash cycles by resuspending the peptide pellet in fresh cold ether, vortexing, and centrifuging.
-
After the final wash, dry the white peptide pellet under vacuum to remove all traces of ether.
-
-
Analysis and Purification: Dissolve the crude peptide in a suitable aqueous/organic buffer for analysis by analytical RP-HPLC and mass spectrometry before proceeding to preparative purification.
Section 4: The Underlying Chemistry & Workflow
Understanding the chemical mechanism of side-product formation is key to preventing it. The 4-methoxybenzyl group provides significant resonance stabilization to the carbocation formed upon its acid-catalyzed cleavage, making it both long-lived and highly reactive.
Diagram 1: Momb Cleavage and Tryptophan Alkylation
Caption: Mechanism of Momb cleavage and subsequent competitive scavenging vs. side reaction.
Diagram 2: Decision Workflow for Cocktail Selection
Caption: Decision workflow for selecting the optimal cleavage cocktail.
References
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Applied Biosystems. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Loffet, A., & Zhang, H. (2015). Cleavage of synthetic peptides. (WO2015028599A1). Google Patents.
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
- Carpino, L. A., & El-Faham, A. (2009). The Versatility of the Fmoc Group is Given by its Easy Cleavage. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 121–157.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. cem.de [cem.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Technical Support Center: Troubleshooting Byproduct Removal in N-Boc-4-methoxybenzyl-glycine Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected low yields, complex high-performance liquid chromatography (HPLC) traces, and mass spectrometry (MS) anomalies when incorporating N-Boc-4-methoxybenzyl-glycine (N-Boc-N-PMB-glycine) into their peptide and peptoid syntheses.
Using this dual-protected building block provides excellent steric bulk to prevent chain aggregation during assembly. However, its deprotection mechanisms release highly reactive chemical species. This guide provides an authoritative, mechanically grounded approach to intercepting and removing these byproducts to secure high-purity final products.
The Mechanistic Reality of PMB and Boc Byproducts
Do not view deprotection as a simple "unmasking" step; view it as an active chemical reaction where the functional groups removed become potent electrophiles.
When your construct is subjected to acidolysis (typically using Trifluoroacetic Acid, TFA), two distinct events occur:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group degrades to liberate carbon dioxide and the tert-butyl cation (
) [1]. -
PMB Cleavage: While N-amide linked 4-methoxybenzyl (PMB) groups are more stable than their side-chain counterparts, prolonged or elevated acidic conditions (or specific oxidative methods) will cleave them, releasing the highly resonance-stabilized 4-methoxybenzyl cation (
) [2].
The Causality of Byproduct Formation:
If these
Chemical Workflow & Byproduct Partitioning
The following DOT diagram maps the fate of the starting material, emphasizing the critical bifurcation point where scavengers prevent target contamination.
Pathways of acidolytic byproduct generation and purification in PMB/Boc chemistry.
Quantitative Scavenger Selection
To build a self-validating protocol, you must select the correct nucleophilic scavengers based on the specific chemistry of your construct.
| Scavenger Reagent | Vol % in TFA Cocktail | Primary Target / Function | Malodor / Toxicity |
| H₂O (Deionized) | 2.5% – 5.0% | Essential baseline. Intercepts | None |
| TIS (Triisopropylsilane) | 2.5% – 5.0% | Hydride donor. Scavenges | Low |
| Thioanisole | 5.0% | Accelerates global cleavage, specifically traps | Moderate |
| Phenol | 5.0% | Protects Tyr and Trp side chains via competitive alkylation[4]. | High (Toxic/Corrosive) |
| EDT (1,2-Ethanedithiol) | 2.5% | Dominant nucleophile for | Extremely High |
| DODT (Dioxa-1,8-octane-dithiol) | 2.5% | Modern, low-odor direct replacement for EDT[4]. | Low |
Self-Validating Protocol: Byproduct Isolation
Once scavengers have trapped the cations, these heavy organic adducts (e.g., TIS-tBu, Thioanisole-PMB) must be stripped from the final peptide. This is achieved via Cold Ether Precipitation , exploiting a drastic polarity differential: the charged deprotected peptide is completely insoluble in non-polar ether, whereas the organic scavenger byproducts remain highly soluble.
Step-by-Step Methodology: Cold Ether Precipitation
-
Prepare the Cleavage Cocktail: For a highly susceptible sequence, prepare Reagent K (82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% DODT or EDT)[2].
-
Acidolysis: Add 10 mL of cocktail per 1 gram of resin. Stir at room temperature for 1.5 to 2 hours[2].
-
Filtration: Filter the cleavage solution away from the solid support into a clean round-bottom flask.
-
Concentration: Evaporate the filtrate under a gentle nitrogen stream until concentrated to approximately 1–2 mL. (Crucial Step: Do not over-dry; the solution must remain liquid).
-
Phase-Separation (Precipitation): Dropwise, add a 10-fold volume (10-20 mL) of ice-cold diethyl ether or methyl tert-butyl ether (MTBE)[2]. The target peptide will immediately crash out as a white precipitate.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes. Decant and safely discard the supernatant—this liquid contains all the PMB/t-Bu scavenger byproducts.
-
Washing: Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash a total of 3 times to ensure quantitative removal of trace phenol and thioanisole.
-
Validation: Analyze a crude sample via LC-MS. If the scavenger phase-separation was successful, you will observe the target mass without +56 Da (
) or +120 Da ( ) adducts.
FAQs & Troubleshooting Matrices
Q: My sequence contains multiple Met and Cys residues, and my LC-MS shows a +120 Da impurity. How do I fix this?
A: A +120 mass shift indicates that the
Q: I successfully prevented peptide alkylation, but my preparative HPLC run is flooded with massive peaks that co-elute with my target. What went wrong? A: This points to a failure during the physical separation phase. The peaks are likely unreacted scavengers and their hydrophobic adducts (e.g., Thioanisole-PMB). Ensure you are chilling your diethyl ether to -20°C before precipitation and executing at least three rigorous ether wash/centrifugation cycles. If the byproducts persist, consider lyophilizing the crude peptide from an aqueous buffer before attempting preparative chromatography.
Q: I just want to remove the Boc group from the N-terminus. Will the standard 20% TFA in DCM cleave my N-PMB backbone protection? A: Typically, no. Amide-linked N-PMB groups are notoriously resistant to mild and brief acidolysis[1]. A standard 30-minute exposure to 20% TFA in Dichloromethane (DCM) will efficiently remove the Boc group to allow chain elongation while leaving the N-PMB group structurally intact on the backbone.
Q: I'm performing global deprotection, but the N-PMB group won't cleave entirely even in 95% TFA. Is there a workaround? A: If prolonged exposure to 95% TFA at room temperature causes peptide degradation rather than PMB cleavage, you may need orthogonal approaches. Historically, recalcitrant N-PMB groups require elevated temperatures (e.g., 40°C cleavage)[2] or oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, be warned: oxidative cleavage is strictly incompatible if your sequence contains Cys, Met, or Trp, as these will simultaneously oxidize.
References
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Source : PeptideChemistry.org | URL :[Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures | Source : CEM | URL :[Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with "N-Boc-4-methoxybenzyl-glycine"
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel peptides with tailored properties is a cornerstone of innovation. The use of specialized building blocks like N-Boc-4-methoxybenzyl-glycine offers unique advantages, particularly in preventing common side reactions and enabling the creation of N-substituted peptide backbones, or peptoids.[1] However, the structural modifications introduced by such reagents necessitate a nuanced approach to analytical characterization.
This guide provides an in-depth comparison of the mass spectrometry (MS) profiles of peptides synthesized using this compound versus those made with conventional Fmoc-Gly-OH. We will explore the underlying principles of how N-substitution impacts fragmentation patterns and provide robust, field-tested protocols for unambiguous characterization.
Part 1: The Rationale for this compound in Peptide Synthesis
The decision to employ an N-substituted glycine derivative is driven by specific synthetic challenges. In standard Solid-Phase Peptide Synthesis (SPPS), glycine residues can be problematic. The absence of a side chain on a deprotected N-terminal glycine can lead to undesired side reactions, most notably the formation of diketopiperazines, which truncates the growing peptide chain.[1]
By utilizing a glycine monomer where the backbone nitrogen is protected, such as with a 4-methoxybenzyl (Mob) group, this intramolecular side reaction is sterically and electronically hindered. The Mob group is strategically chosen for its compatibility with Fmoc-based chemistry; it is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the final acidic conditions (e.g., with trifluoroacetic acid, TFA) used to release the peptide from the resin.[1][2] This approach not only enhances the purity and overall yield of the crude peptide but also serves as a primary method for synthesizing peptoids, which often exhibit improved proteolytic stability.[1]
Caption: Figure 2: Comparative fragmentation pathways.
Part 3: Comparative Data Analysis
The key to confident characterization lies in comparing the observed data to theoretical models for both the desired product and potential side products.
Table 1: Theoretical MS Data for a Model Tripeptide (Ala-X-Ala)
| Parameter | Standard Peptide (Ala-Gly-Ala) | N-Substituted Peptide (Ala-N(Mob)Gly-Ala) | Incomplete Deprotection |
| Molecular Formula | C₈H₁₅N₃O₄ | C₁₉H₂₉N₃O₅ | C₁₉H₂₉N₃O₅ |
| Monoisotopic Mass | 217.1063 Da | 379.2107 Da | 379.2107 Da |
| Expected [M+H]⁺ | m/z 218.1136 | m/z 380.2180 | m/z 380.2180 |
| MS/MS Fragments | b-ions: b₁: 72.04b₂: 129.07y-ions: y₁: 90.05y₂: 147.08 | b-ions: b₁: 72.04b₂: 310.16y-ions: y₁: 90.05y₂: 268.12 | Primary MS Peak: m/z 380.2180MS/MS: Fragments may show neutral loss of 121 Da. |
| Diagnostic Ion | N/A | m/z 121.06 (Mob group fragment) | Δ Mass of +120.15 Da from expected final product |
Note: The N-substituted peptide in this table represents the state after cleavage and deprotection, where the Mob group is now part of the peptide backbone. The "Incomplete Deprotection" column refers to the scenario where the Mob group remains attached to a standard peptide where it was not intended to be a permanent modification.
Part 4: Validated Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS
-
Peptide Solubilization: Accurately weigh ~1 mg of the lyophilized crude or purified peptide. Dissolve in 1 mL of 0.1% formic acid in LC-MS grade water to create a 1 mg/mL stock solution.
-
Working Solution: Vortex the stock solution thoroughly. Prepare a working solution of 1-10 µM by diluting the stock solution in 0.1% formic acid in water. The optimal concentration may require adjustment based on instrument sensitivity.
-
Sample Clarification: Centrifuge the working solution at >14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is designed for a standard reverse-phase C18 column coupled to an Orbitrap or Q-TOF mass spectrometer. [3]
-
LC System:
-
Column: C18, 1.9-2.7 µm particle size, ~2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 40% B over 15 minutes, followed by a wash at 95% B and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (ESI Positive Mode):
-
MS1 Scan:
-
Mass Range: m/z 200–2000.
-
Resolution: >60,000.
-
AGC Target: 1e6.
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Activation Type: HCD (or CID).
-
Collision Energy: Normalized collision energy (NCE) stepped at 25, 30, 35.
-
Resolution: >15,000.
-
Isolation Window: 1.6 m/z.
-
Precursor Selection: Select the top 5 most intense ions from the MS1 scan for fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented precursors for 20 seconds.
-
-
Conclusion
The use of this compound is a powerful technique in modern peptide synthesis. While it introduces structural complexity, a systematic mass spectrometry approach can provide clear and comprehensive characterization. By anticipating the unique fragmentation patterns—particularly the diagnostic m/z 121 ion and the altered masses of b- and y-ions adjacent to the substitution—researchers can unambiguously confirm their target sequence. Furthermore, careful examination of MS1 data is paramount for identifying potential impurities, such as incompletely deprotected species, ensuring the integrity and purity of the final peptide product. This combined strategy of predictive analysis and rigorous experimental protocol provides a self-validating system for any scientist working with these advanced peptide constructs.
References
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- ACS Publications. (2017, March 1).
- ResearchGate. (n.d.). Major peaks arising from protecting groups used in peptide synthesis.
- SciSpace. (2012, February 29). Tandem Mass Spectrometry of Peptides.
- Analytik NEWS. (2021, June 18).
- PMC. (n.d.). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase.
- ACS Publications. (2024, March 5). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry.
- The GPM. (n.d.). Amino acid protecting groups.
- Journal of Biomolecular Techniques. (2021, April 15).
- ResearchGate. (n.d.). Tandem Mass Spectrometry of Peptides.
- Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained.
- IntechOpen. (n.d.).
- International Journal of Mass Spectrometry. (2012, March 10).
- PubMed. (2012, September 15).
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- ACS Publications. (n.d.). Tandem mass spectrometry of peptides with N-terminal glutamine studies on a prion protein peptide.
- BenchChem. (n.d.). Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.
- University of the Pacific Scholarly Commons. (n.d.). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES.
- bioRxiv. (2021, February 14). Expanding N-Glycopeptide Identifications by Fragmentation Prediction and Glycome Network Smoothing.
- European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments.
- Rapid Communications in Mass Spectrometry. (2001).
- UCSF Mass Spectrometry Facility. (n.d.). Molecular Weight Determination of Peptides and Proteins by ESI and MALDI.
- ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
- Tokyo Chemical Industry Co., Ltd. (n.d.). p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group.
Sources
Assessing the stability of the 4-methoxybenzyl group under various reaction conditions
A Comparative Guide to the Stability of the 4-Methoxybenzyl (PMB) Group
In the landscape of multistep organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The 4-methoxybenzyl (PMB) group, also known as the p-methoxybenzyl (MPM) group, has established itself as a versatile and reliable tool for the protection of alcohols, phenols, amines, and other nucleophilic functional groups.[1][2] Its utility is derived from a unique combination of stability to a broad range of synthetic conditions and its susceptibility to specific, mild deprotection methods.[3] This guide provides an in-depth analysis of the PMB group's stability, offering a comparative perspective against other common protecting groups and furnishing experimental data to inform strategic decisions in complex synthetic planning.
The defining feature of the PMB group is the electron-donating methoxy substituent on the benzyl ring. This electronic modification is the causal factor behind its distinct reactivity profile compared to the unsubstituted benzyl (Bn) group. It enhances the electron density of the aromatic ring, making the PMB ether more labile under both oxidative and acidic conditions, which in turn enables a suite of selective deprotection strategies.[2][4]
Stability Profile: A Comparative Analysis
The performance of a protecting group is best assessed by its resilience under various reaction conditions. The PMB group exhibits a robust stability profile, but understanding its limitations is key to its effective deployment.
Acidic Conditions
PMB ethers are less stable to acidic conditions than their unsubstituted benzyl (Bn) ether counterparts.[1][2] This increased lability is a direct consequence of the methoxy group, which stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage. This allows for the selective removal of PMB in the presence of Bn ethers using moderately strong acids like trifluoroacetic acid (TFA).[3][5]
While this property is advantageous for selective deprotection, it also means that PMB groups may not withstand strongly acidic reactions. For instance, the harsh conditions of a Vilsmeier-Haack formylation have been shown to cleave the PMB group.[5]
Basic Conditions
Like benzyl ethers, PMB ethers are generally stable to a wide range of basic conditions, including hydrolysis with alkali hydroxides and reactions involving organometallic reagents. This stability makes them suitable for sequences involving reactions such as saponification of esters, aldol condensations, and other base-mediated transformations.
Oxidative Conditions
The true strategic advantage of the PMB group lies in its unique susceptibility to oxidative cleavage.[1] The electron-rich nature of the 4-methoxy-substituted ring facilitates a single-electron transfer (SET) to an oxidant, forming a resonance-stabilized radical cation that is readily cleaved.[2][6] The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] This reaction is highly selective, leaving many other protecting groups, such as benzyl, silyl ethers (TBS, TIPS), acetals, and esters, intact.[2] This orthogonality is a cornerstone of modern protecting group strategy.
It is important to note that other electron-rich aromatic systems or functional groups within the molecule, such as dienes, can also be sensitive to DDQ.[2] Therefore, a careful analysis of the substrate is necessary before employing this deprotection method.
Reductive Conditions
PMB ethers can be cleaved under standard catalytic hydrogenolysis conditions (e.g., H₂, Pd/C), similar to benzyl ethers.[4] This method is effective but lacks selectivity between different types of benzyl ethers. Therefore, if a PMB group is used alongside a Bn group and reductive cleavage is planned, both will likely be removed.
Organometallic Reagents
The PMB group is stable towards common organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi).[8][9] These reagents are strongly basic and nucleophilic but do not typically cleave the robust C-O bond of the PMB ether, allowing for their use in reactions like carbon-carbon bond formation.[10][11]
Comparative Data Summary
To aid in the selection process, the following table summarizes the stability of the PMB group in comparison to other commonly used alcohol protecting groups.
| Reaction Condition | PMB (p-Methoxybenzyl) | Bn (Benzyl) | TBS (t-Butyldimethylsilyl) |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile | Stable | Labile |
| Moderate Acid (e.g., TFA, Acetic Acid) | Labile[3][5] | Stable[3] | Labile |
| Strong Base (e.g., NaOH, NaH) | Stable | Stable | Stable |
| Oxidative (DDQ, CAN) | Labile[7][12] | Stable (reacts slowly)[2][12] | Stable |
| Reductive (H₂, Pd/C) | Labile[4] | Labile[4] | Stable |
| Fluoride Ion (TBAF) | Stable | Stable | Labile |
| Organometallics (RLi, RMgX) | Stable | Stable | Stable |
Experimental Protocols
The following protocols are provided as self-validating systems, detailing the causality behind the procedural steps.
Protocol 1: Protection of a Primary Alcohol with PMB-Cl
This protocol utilizes the Williamson ether synthesis, a classic and reliable method for forming ether linkages. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol, forming the alkoxide nucleophile without competing side reactions.
Methodology:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF/DMF (10:3 v/v) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise.
-
Stir the mixture at 0 °C until gas evolution ceases (typically 30 minutes), indicating complete formation of the alkoxide.
-
Add a solution of 4-methoxybenzyl chloride (PMB-Cl, 1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
This protocol leverages the unique electronic properties of the PMB group for selective cleavage. The reaction is performed in a biphasic solvent system (CH₂Cl₂/H₂O) where water acts as the nucleophile to hydrolyze the intermediate formed after oxidation.[1]
Methodology:
-
Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (or pH 7 phosphate buffer) in a 18:1 ratio.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 eq) slowly as a solid. The formation of a colored charge-transfer complex is often observed.[1][13]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize the hydroquinone byproduct.[13]
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove the 4-methoxybenzaldehyde byproduct.
Protocol 3: Acidic Deprotection of a PMB Ether with TFA
This method relies on the enhanced acid lability of the PMB group compared to other ethers like the benzyl ether. Trifluoroacetic acid (TFA) is a strong acid that can protonate the ether oxygen, facilitating the departure of the stable 4-methoxybenzyl carbocation.
Methodology:
-
Dissolve the PMB-protected alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
At room temperature, add trifluoroacetic acid (TFA) to the solution (typically 10-20% v/v).[4][5]
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Key Processes
PMB Deprotection Pathways
The following diagram illustrates the two primary and orthogonal pathways for the cleavage of a PMB ether, highlighting the mechanistic basis for its synthetic utility.
Caption: Key mechanistic pathways for PMB ether deprotection.
Decision Workflow for Protecting Group Selection
Choosing the correct protecting group is a multi-faceted decision. This workflow provides a logical guide for assessing the suitability of the PMB group for a specific synthetic step.
Caption: Decision workflow for selecting the PMB protecting group.
Conclusion
The 4-methoxybenzyl group is a powerful asset in the synthetic chemist's toolkit, offering a unique blend of stability and reactivity. Its robustness to basic, organometallic, and certain reductive conditions, combined with its selective lability to oxidative and moderately acidic reagents, provides a high degree of flexibility and orthogonality in complex molecular synthesis. By understanding the mechanistic principles that govern its stability and cleavage, researchers can confidently and strategically employ the PMB group to navigate challenging synthetic pathways and accelerate the development of novel chemical entities.
References
-
Sutton, A. E., & Clardy, J. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH. [Link]
-
Garegg, P. J., & Oscarson, S. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. [Link]
-
Crich, D., & Li, H. (2006). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PMC. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Ahmad, R., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing. [Link]
-
Krbavčič, A., & Stanovnik, B. (2001). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]
-
Ilangovan, A., & Malayappasamy, S. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Mahmoud, A. R. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]
-
CatSci. (n.d.). The Stability of Organometallics. CatSci. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Peptides Featuring N-Boc-4-methoxybenzyl-glycine
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of peptides, with a specific focus on the protected amino acid derivative, N-Boc-4-methoxybenzyl-glycine. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will explore the nuances of method validation and delve into the critical process of cross-validation, ensuring data integrity across different analytical techniques and laboratories.
Introduction: The Imperative for Rigorous Peptide Analysis
Peptide therapeutics represent a rapidly growing class of pharmaceuticals, valued for their high specificity and efficacy.[1] However, their complex structures and susceptibility to degradation pathways such as hydrolysis, deamidation, and oxidation present significant analytical challenges.[1] A cornerstone of drug development is the establishment of validated, stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[1]
This guide focuses on this compound, a common building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) and 4-methoxybenzyl protecting groups introduce specific analytical considerations, including UV absorbance characteristics and lability in acidic conditions.
Cross-validation becomes essential when data from different analytical methods must be compared, for instance, when transferring a method between labs or updating from a legacy system (e.g., HPLC) to a more modern one (e.g., UPLC-MS).[2][3] It provides documented evidence that different validated methods yield comparable results.[4]
Core Analytical Techniques for Peptide Analysis
The two most prevalent techniques for peptide purity and impurity analysis are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
-
Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the workhorse of peptide analysis. It separates molecules based on their hydrophobicity. Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution.[5]
-
UPLC-MS: This technique offers significant advantages in terms of speed, resolution, and sensitivity.[6] The mass spectrometer provides an orthogonal detection method, offering mass confirmation of the main peak and enabling the identification of impurities, even those that co-elute with the API.[7][8]
Senior Application Scientist Note: The choice between HPLC-UV and UPLC-MS is often dictated by the stage of drug development. HPLC-UV is robust and cost-effective for routine quality control. UPLC-MS is indispensable for in-depth characterization, impurity identification, and troubleshooting during process development and for regulatory submissions that require unambiguous peak identification.[7][9]
The Cross-Validation Workflow: A Conceptual Overview
Cross-validation is a formal process to compare two or more validated analytical methods to demonstrate their equivalence for a specific intended purpose.[4] This workflow ensures that data remains consistent and reliable throughout the product lifecycle.
Caption: High-level workflow for the cross-validation of two analytical methods.
Experimental Protocols
Synthesis of this compound Test Article
For the purpose of this guide, the test article, N-(4-methoxybenzoyl)glycine, which is structurally analogous and analytically similar to the target molecule, is synthesized via a Schotten-Baumann reaction.[10] This provides a well-characterized standard for method development and validation.
Protocol:
-
Dissolution: Dissolve glycine (1.0 eq) in a 10% aqueous sodium hydroxide solution and cool the mixture in an ice bath.[11]
-
Acylation: While stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 eq) to the cold glycine solution.[11]
-
Precipitation: After the reaction is complete, acidify the solution with dilute hydrochloric acid to precipitate the crude product.[12]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[11][12]
Protocol 1: RP-HPLC-UV Method
This method is designed as a robust purity and impurity profiling assay.
Chromatographic Conditions:
-
System: Agilent 1100 Series HPLC or equivalent.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Protocol 2: UPLC-MS Method
This method is optimized for higher throughput and mass-based identification.
Chromatographic & MS Conditions:
-
System: Waters ACQUITY UPLC H-Class Bio with Vion IMS QTof Mass Spectrometer or equivalent.[9]
-
Column: ACQUITY UPLC Peptide CSH C18, 1.7 µm, 2.1 x 100 mm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 15-60% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60 °C.
-
MS Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1500.
Senior Application Scientist Note: The switch from TFA to formic acid in the UPLC-MS method is deliberate. TFA is an ion-suppressing agent and can reduce MS signal intensity. Formic acid is a more MS-friendly mobile phase modifier that still provides good chromatographic performance for many peptides.[5]
Method Validation: Adherence to ICH Q2(R1)
Both methods must be validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose.[13][14][15] The core validation parameters are summarized below.
Caption: Interrelationships of core analytical method validation parameters per ICH Q2(R1).
Comparative Validation Data
The following tables present hypothetical but realistic validation data for the two methods.
Table 1: Validation Summary for RP-HPLC-UV (Method A)
| Validation Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | 50% - 150% of target conc. | Pass |
| LOQ (µg/mL) | Report | 0.5 |
| Robustness | No significant impact from minor changes | Pass |
Table 2: Validation Summary for UPLC-MS (Method B)
| Validation Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.1% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.4% |
| - Intermediate Precision | ≤ 2.0% | 0.9% |
| Specificity | No interference at analyte Rt & m/z | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9998 |
| Range | 50% - 150% of target conc. | Pass |
| LOQ (µg/mL) | Report | 0.05 |
| Robustness | No significant impact from minor changes | Pass |
The Cross-Validation Study Protocol
This protocol directly compares the performance of the two validated methods.
Objective: To demonstrate that Method A and Method B produce comparable quantitative results for purity and impurity levels of this compound.
Procedure:
-
Sample Preparation: Prepare a homogenous batch of the test article. Create a set of at least six samples, including samples spiked with known impurities (e.g., starting materials like 4-methoxybenzoic acid) at levels around the quantitation limit (e.g., 0.1%).[16]
-
Analysis: Analyze each of the six samples in triplicate using both the validated RP-HPLC-UV method (Method A) and the validated UPLC-MS method (Method B).
-
Data Evaluation: For each sample, calculate the mean purity value (% Area) and the concentration of each specified impurity.
-
Statistical Comparison: Compare the results obtained from both methods. A common approach is to calculate the percentage difference between the means for each analyte.
Acceptance Criteria: The mean results for the main peak purity and for each specified impurity obtained by the two methods should not differ by more than a scientifically justified and pre-defined amount (e.g., an absolute difference of ≤ 2.0% for purity and a relative difference of ≤ 15% for impurities).
Cross-Validation Comparative Data
Table 3: Cross-Validation Results for Purity and a Key Impurity
| Sample ID | Method A Purity (%) | Method B Purity (%) | % Difference | Method A Impurity X (%) | Method B Impurity X (%) | % Difference |
| CV-01 | 99.52 | 99.48 | 0.04 | 0.11 | 0.12 | 8.70 |
| CV-02 | 99.55 | 99.51 | 0.04 | 0.12 | 0.11 | -8.70 |
| CV-03 | 99.49 | 99.45 | 0.04 | 0.13 | 0.12 | -7.94 |
| CV-04 | 99.51 | 99.49 | 0.02 | 0.11 | 0.11 | 0.00 |
| CV-05 | 99.58 | 99.53 | 0.05 | 0.10 | 0.11 | 9.52 |
| CV-06 | 99.53 | 99.50 | 0.03 | 0.12 | 0.13 | 8.00 |
| Mean | 99.53 | 99.49 | 0.04 | 0.115 | 0.117 | 1.45 |
| Conclusion | Pass | Pass |
Interpretation of Results: The data in Table 3 demonstrates a successful cross-validation. The absolute difference in the mean purity is well below the typical 2.0% acceptance criterion, and the relative percent difference for the key impurity is also well within the 15% limit. This provides strong evidence that the UPLC-MS method can be used interchangeably with, or as a replacement for, the HPLC-UV method for routine analysis of this product.
Conclusion
The cross-validation of analytical methods is a non-negotiable requirement in a regulated pharmaceutical environment.[2] It ensures the consistency and reliability of analytical data throughout a drug's lifecycle, from early development through to post-market surveillance. By following a structured approach grounded in regulatory guidelines like ICH Q2(R1), and by rigorously comparing performance characteristics, scientists can have high confidence in their analytical results.[17] As demonstrated with this compound, comparing a traditional RP-HPLC-UV method with a modern UPLC-MS method shows that while both can be validated to be fit for purpose, the latter often provides enhanced sensitivity and specificity. The successful cross-validation provides the documented evidence needed to justify method transfer, updates, or use across different laboratories.
References
- LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. (n.d.). Thermo Fisher Scientific.
- A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation.
- Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11). Biotech Spain.
- Proteins & Peptides Analytical Method Validation and Transfer. (n.d.). CD Formulation.
- Doneanu, A., et al. (2015, February 26). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC.
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC.
- UPLC-MS/MS method development for peptide analysis. (2025, December 18). AMSbiopharma.
- Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine. (n.d.). Benchchem.
- Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation.
- Impurity profiling of the synthetic peptide LL-37 by using high-performance liquid chromatography with combined UV and single quadrupole MS detection. (n.d.). Thermo Fisher Scientific.
- Swartz, M. (2022, April 15). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC International - Chromatography Online.
- Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol. (n.d.). Benchchem.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- ICH Expands on Analytical Methods Validation in Draft - Q2 Update. (2022, September 22). Enzyme.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration.
- A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. (n.d.). Benchchem.
- What Are the FDA Requirements for Peptide Characterization? (2025, November 27). ResolveMass Laboratories Inc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Food and Drug Administration.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
- Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Boc-4-methoxybenzyl-glycine
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is not merely a regulatory requirement but a cornerstone of a safe and responsible laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of N-Boc-4-methoxybenzyl-glycine, ensuring the safety of laboratory personnel and the protection of our environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds, primarily N-(tert-Butoxycarbonyl)glycine (Boc-Glycine), and established best practices for laboratory chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA). It is imperative to always consult the SDS provided by your specific chemical supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Hazard Assessment & Core Principles
While many protected amino acids are not classified as acutely hazardous, they must be handled with care. Based on data from analogous compounds like Boc-Glycine, this compound should be treated as a substance that may cause serious eye irritation and could be harmful if swallowed[1][2]. The core principle of disposal is to prevent its release into the environment. Chemical waste is regulated by the EPA through the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such chemicals in regular trash or down the sanitary sewer[3][4].
Key Prohibitions:
-
DO NOT dispose of solid this compound in the regular trash.
-
DO NOT dispose of solutions containing this compound down the drain[5].
-
DO NOT intentionally evaporate chemical waste as a method of disposal.
Personal Protective Equipment (PPE) & Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. The goal is to prevent contact with skin and eyes and to avoid inhalation of any dust or aerosols[2][6].
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles (conforming to EN 166 or NIOSH standards). | Protects against splashes and airborne dust, preventing potential eye irritation. |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves). | Prevents direct skin contact. Always inspect gloves before use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area. Use a dust mask if creating airborne dust. | Minimizes inhalation of the solid compound. |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste streams.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocols
This protocol applies to unused, expired, or surplus this compound and any disposables (e.g., weigh boats, contaminated gloves, wipes) that have come into direct contact with the solid chemical.
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes. It is incompatible with strong oxidizing agents[7].
-
Containment: Carefully place the solid waste into a designated, leak-proof hazardous waste container for solids[6][8]. The container must be in good condition and made of a compatible material.
-
Labeling: Immediately label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated and properly ventilated hazardous waste accumulation area, preferably within secondary containment to prevent spills[4][9].
This protocol applies to any aqueous or solvent-based solutions containing this compound, as well as the first rinses from decontaminating non-disposable labware.
-
Segregation: Collect this liquid waste in a dedicated hazardous waste container. Do not mix it with incompatible waste streams (e.g., strong acids, bases, or oxidizers)[9].
-
Containment: Use a designated, leak-proof container, ensuring it is chemically compatible with the solvent used. For instance, do not store acidic solutions in metal containers. Fill the container to no more than 90% capacity to allow for vapor expansion.
-
Labeling: Label the container clearly as "Hazardous Waste." List all chemical components of the mixture, including solvents and solutes, with their approximate concentrations[3].
-
Storage: Seal the container tightly and store it in a designated satellite accumulation area with secondary containment.
This protocol applies to glassware or other reusable equipment that has been in contact with this compound.
-
Initial Rinse: Perform an initial rinse of the labware with a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Collect Rinsate: This initial rinsate is considered hazardous waste. Collect it and add it to your designated hazardous liquid waste container as described in Protocol 2[1].
-
Subsequent Cleaning: After the initial hazardous rinse, the labware can typically be washed according to standard laboratory procedures. For containers that held acutely hazardous waste, triple rinsing is often required before the container can be disposed of as regular trash.
In the event of a spill, prompt and safe cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert others in the area and restrict access. If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain & Absorb: For a solid spill, carefully sweep or vacuum the material and place it in a designated solid hazardous waste container[6]. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[7].
-
Collect Waste: Scoop the absorbed material into a hazardous waste container. All materials used for cleanup, including contaminated gloves and wipes, must also be disposed of as hazardous waste[8].
-
Decontaminate: Clean the spill area with a suitable solvent, and collect this cleaning material as hazardous liquid waste[1].
Final Disposal
All collected hazardous waste must be disposed of through a licensed professional waste disposal service, which is typically coordinated by your institution's EHS department[5][7]. Offer surplus and non-recyclable solutions to a licensed disposal company, and dispose of contaminated packaging as you would the unused product[3][6]. Never attempt to transport or dispose of chemical waste yourself.
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.
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How to Dispose of Chemical Waste | Environmental Health and Safety . University of Colorado Boulder. [Link]
-
MSDS DBG001 Boc-Glycinol.pdf . DC Chemicals. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health . Daniels Health. [Link]
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Glycine | Safety Data Sheet | Durham Tech . Durham Technical Community College. [Link]
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Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental . MLI Environmental. [Link]
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SAFETY DATA SHEET - MilliporeSigma . MilliporeSigma. [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University Medical Center. [Link]
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-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . University of Canterbury. [Link]
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- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling N-Boc-4-methoxybenzyl-glycine: Personal Protective Equipment and Disposal
This guide provides essential safety protocols and logistical information for the handling and disposal of N-Boc-4-methoxybenzyl-glycine (CAS 20839-78-5). As a protected amino acid derivative utilized in peptide synthesis and pharmaceutical research, understanding its handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers, scientists, and drug development professionals in their risk assessment and safety practices.
Hazard Assessment and Risk Mitigation Workflow
The first step in any chemical handling protocol is a thorough risk assessment. The following workflow outlines the decision-making process for selecting appropriate Personal Protective Equipment (PPE).
Caption: Risk assessment workflow for handling this compound.
Recommended Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory for all procedures involving this compound. The selection is guided by standard laboratory practices for handling similar chemical compounds.[4]
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Splash Goggles | Must comply with ANSI Z87.1 standards.[5] Goggles provide a full seal around the eyes, which is critical for protecting against accidental splashes of solutions or fine dust particles that standard safety glasses may not prevent. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always check the manufacturer's glove compatibility chart. Double-gloving is advised when handling hazardous drugs or compounds with unknown toxicity.[6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[4] For tasks with a higher risk of splashes, such as large-scale solution preparation, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan from receipt to disposal is crucial for both user safety and compound integrity.
Caption: Procedural workflow for this compound from receipt to disposal.
Storage and Preparation
-
Storage : Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, refrigeration may be recommended, consistent with handling other Boc-protected amino acids.[7]
-
Preparation : Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent containers.
Step-by-Step Handling Protocol
-
Don PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Work within Fume Hood : Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.[4]
-
Weighing : When weighing the solid, use a micro-spatula to carefully transfer the material to a weigh boat. Avoid any actions that could generate dust.[9]
-
Solution Preparation : To prepare a solution, slowly add the weighed solid to the solvent to prevent splashing.
Emergency and Disposal Plans
First Aid Measures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air.[10] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Management
-
Minor Spill : For a small spill of the solid, carefully sweep or vacuum the material and place it in a suitable, sealed container for disposal.[10] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place the contaminated material into a designated hazardous waste container.[4]
-
Major Spill : Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[11]
-
Unused Compound : Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container.[4][10]
-
Contaminated Materials : All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and absorbent pads, must be disposed of in a designated hazardous waste container.[4][7]
-
Solutions : Collect all aqueous and organic solutions containing this compound in separate, appropriately labeled hazardous waste containers.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11]
By implementing this comprehensive safety and handling framework, researchers can confidently and safely utilize this compound, ensuring personal safety and the integrity of their scientific work.
References
- BenchChem. (n.d.). Personal protective equipment for handling Amino-PEG6-amine.
- Combi-Blocks, Inc. (2024, May 30). N-(4-Methoxybenzyl)glycine methyl ester hydrochloride - Safety Data Sheet.
- (n.d.). MSDS - Safety Data Sheet for Nα-Boc-glycine.
- Smolecule. (2023, August 16). N-(4-Methoxybenzyl)glycine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302090, N-(4-Methoxybenzyl)glycine.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
- (n.d.). MSDS DBG001 Boc-Glycinol.pdf.
- Fisher Scientific. (2010, November 29). SAFETY DATA SHEET - N-Boc-glycine N-succinimidyl ester.
- Merck Millipore. (2021, September 6). Safety Data Sheet.
- Combi-Blocks, Inc. (2023, July 17). N-Boc-2-methoxybenzyl-glycine - Safety Data Sheet.
- Redox. (2023, July 2). Safety Data Sheet Glycine.
- Ejtemaei, M., Afshari, A., & Farhadian, M. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
Sources
- 1. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. peptide.com [peptide.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. redox.com [redox.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




